Bitopertin (R enantiomer)
Description
BenchChem offers high-quality Bitopertin (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bitopertin (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUGYIUSCYNSQR-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676592 | |
| Record name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845614-12-2 | |
| Record name | [4-[3-Fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845614-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Bitopertin (R-enantiomer) in NMDA Receptor Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bitopertin (RG1678), the R-enantiomer of a potent and selective glycine transporter 1 (GlyT1) inhibitor, emerged as a promising therapeutic agent for modulating N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides an in-depth analysis of bitopertin's mechanism of action, supported by a compilation of preclinical and clinical data. It details the experimental methodologies employed to characterize its pharmacological profile and explores its journey from a potential treatment for schizophrenia to its current investigation in erythropoietic protoporphyria (EPP). This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in GlyT1 inhibition and NMDA receptor modulation.
Introduction: The Glycine Co-agonist Site of the NMDA Receptor as a Therapeutic Target
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation[1][2]. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms[3][4][5]. Direct agonism of the NMDA receptor carries the risk of excitotoxicity, leading researchers to explore alternative strategies to enhance its function. One such strategy is to increase the synaptic concentration of the co-agonist glycine by inhibiting its reuptake via the glycine transporter 1 (GlyT1)[6]. Bitopertin was developed with this therapeutic rationale.
Bitopertin: A Selective Glycine Transporter 1 (GlyT1) Inhibitor
Bitopertin is a potent and selective, non-competitive inhibitor of GlyT1[7]. By blocking GlyT1, bitopertin increases the extracellular concentration of glycine in the vicinity of the synapse, thereby enhancing the activation of NMDA receptors[8].
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for bitopertin and other relevant GlyT1 inhibitors.
Table 1: In Vitro Binding Affinity and Potency of Bitopertin
| Parameter | Value | Species/Assay System | Reference |
| IC50 | 25 nM | GlyT1 uptake assay | --INVALID-LINK-- |
| EC50 | 9 nM | K562 cellular model of EPP (glycine uptake inhibition) | --INVALID-LINK-- |
| Ki | ~2 nM (for a similar pyrrolidine sulfonamide) | In vitro binding assays | BioCentury |
Table 2: Comparative In Vitro Potency of GlyT1 Inhibitors
| Compound | IC50 (nM) | Assay System | Reference |
| Bitopertin | 25 | GlyT1 uptake assay | --INVALID-LINK-- |
| Sarcosine | Weak inhibitor | N/A | --INVALID-LINK-- |
| ORG-24598 | N/A | N/A | --INVALID-LINK-- |
| ALX-5407 | N/A | N/A | --INVALID-LINK-- |
Table 3: Preclinical Pharmacokinetic Parameters of Bitopertin in Rats
| Parameter | Value | Route of Administration | Reference |
| Terminal Half-life (T1/2) | 35.06 - 110.32 h | Subcutaneous | --INVALID-LINK-- |
| Time to Maximum Concentration (Tmax) | 3.7 - 24.0 h | Subcutaneous | --INVALID-LINK-- |
| Clearance (CL) | 0.07 - 0.13 L/h/kg | Subcutaneous | --INVALID-LINK-- |
Table 4: Clinical Receptor Occupancy of Bitopertin
| Parameter | Value | Species | Study Type | Reference |
| Occ50 | 332 ng/mL | Baboon | PET Study | --INVALID-LINK-- |
| Occ50 | ~190 ng/mL | Human | PET Study | --INVALID-LINK-- |
Signaling Pathway of NMDA Receptor Modulation by Bitopertin
The following diagram illustrates the mechanism by which bitopertin modulates NMDA receptor signaling.
Key Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize bitopertin. Note: These are generalized protocols and specific parameters may vary between individual studies.
Glycine Uptake Inhibition Assay
This assay is fundamental to determining the potency of GlyT1 inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDAR Hypofunction Animal Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. NMDA receptor hypofunction for schizophrenia revisited: perspectives from epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDAR Hypofunction Animal Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Properties of Bitopertin (R-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bitopertin, a potent and selective inhibitor of Glycine Transporter 1 (GlyT1), has emerged as a significant small molecule with therapeutic potential in diverse clinical applications. Initially investigated for the treatment of negative symptoms associated with schizophrenia by potentiating N-methyl-D-aspartate (NMDA) receptor function, its development has pivoted to treating rare hematologic disorders, specifically erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), by modulating heme biosynthesis. This guide provides a comprehensive technical overview of the R-enantiomer of Bitopertin, focusing on its chemical structure, physicochemical properties, synthesis, and detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
The R-enantiomer of Bitopertin is the biologically active stereoisomer. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}{5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl}methanone |
| Synonyms | RG1678, RO4917838 |
| CAS Number | 845614-12-2[1] |
| Molecular Formula | C₂₁H₂₀F₇N₃O₄S[1] |
| Molecular Weight | 543.46 g/mol [1] |
| SMILES | C--INVALID-LINK--OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F[1] |
Synthesis and Chiral Separation
The synthesis of Bitopertin involves a multi-step process culminating in the formation of the final product. A key aspect of its manufacturing is the stereoselective synthesis or chiral separation to isolate the desired R-enantiomer.
A patented synthesis method for Bitopertin utilizes 5-methylsulfonyl-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]benzoic acid as a starting material. This process involves a series of reactions including chlorination, acylation, deprotection, and condensation, followed by recrystallization to yield the final product with a high total yield. A significant advantage of this method is that the intermediates in each step do not require extensive purification.[2]
The chiral separation of Bitopertin enantiomers is crucial to isolate the pharmacologically active R-enantiomer. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). While the specific, proprietary method for Bitopertin is not publicly detailed, a general approach for the chiral separation of similar pharmaceutical compounds is outlined in the experimental protocols section.
Mechanism of Action and Signaling Pathways
Bitopertin's mechanism of action is centered on its potent and selective inhibition of Glycine Transporter 1 (GlyT1). This inhibition has distinct downstream effects depending on the therapeutic context.
Potentiation of NMDA Receptor Signaling (Schizophrenia)
In the central nervous system, GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist for the NMDA receptor. By inhibiting GlyT1, Bitopertin increases the extracellular concentration of glycine, thereby enhancing NMDA receptor-mediated neurotransmission. This was the rationale for its initial investigation as a treatment for the negative symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[1][3]
Caption: Bitopertin's potentiation of NMDA receptor signaling.
Modulation of Heme Biosynthesis (Erythropoietic Porphyrias)
In erythroid precursor cells, GlyT1 plays a crucial role in supplying glycine, a fundamental building block for heme synthesis. In erythropoietic porphyrias, genetic defects in the heme synthesis pathway lead to the accumulation of toxic intermediates, such as protoporphyrin IX (PPIX). By inhibiting GlyT1, Bitopertin reduces the uptake of glycine into these cells, thereby limiting the rate of heme synthesis and reducing the accumulation of PPIX.[1][2]
Caption: Bitopertin's modulation of the heme biosynthesis pathway.
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic and pharmacodynamic profiles of Bitopertin have been characterized in both preclinical species and humans.
Pharmacokinetics
| Parameter | Species | Value |
| Oral Bioavailability | Rat | 78% |
| Monkey | 56% | |
| Terminal Half-life (t½) | Rat | 5.8 h |
| Monkey | 6.4 h | |
| Human | ~40 h | |
| Clearance (CL) | Rat | Low |
| Monkey | Low | |
| Volume of Distribution (Vd) | Rat | Intermediate |
| Monkey | Intermediate |
Pharmacodynamics
| Parameter | Assay | Value |
| IC₅₀ (hGlyT1b) | [³H]glycine uptake | 25 ± 2 nM |
| IC₅₀ (mGlyT1b) | [³H]glycine uptake | 22 ± 5 nM |
| Kᵢ (hGlyT1b) | [³H]ORG24598 binding | 8.1 nM |
| Selectivity (vs. hGlyT2) | [³H]glycine uptake | >30 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Bitopertin.
Chiral HPLC Separation of Bitopertin Enantiomers
Objective: To separate the R- and S-enantiomers of a racemic mixture of Bitopertin.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives).
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio should be optimized.[4]
-
Racemic Bitopertin standard.
-
Reference standards for the pure R- and S-enantiomers.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Dissolve the racemic Bitopertin standard in the mobile phase to a known concentration.
-
Inject a small volume of the dissolved standard onto the HPLC system.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
The two enantiomers will elute at different retention times.
-
Identify the peaks corresponding to the R- and S-enantiomers by injecting the pure reference standards under the same chromatographic conditions.
-
The resolution between the two peaks should be calculated to ensure adequate separation.
Caption: Workflow for chiral HPLC separation of Bitopertin enantiomers.
GlyT1 Inhibition Assay ([³H]glycine Uptake)
Objective: To determine the in vitro potency of Bitopertin in inhibiting glycine uptake via GlyT1.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1b.
-
Cell culture medium and reagents.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]glycine (radiolabeled glycine).
-
Bitopertin (R-enantiomer) stock solution.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate the GlyT1b-expressing cells in a suitable multi-well plate and grow to confluence.
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of Bitopertin in assay buffer.
-
Pre-incubate the cells with the different concentrations of Bitopertin or vehicle for a defined period at room temperature.
-
Initiate the glycine uptake by adding a solution containing a fixed concentration of [³H]glycine to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Bitopertin concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
In Vivo Microdialysis for Extracellular Glycine Measurement
Objective: To measure the effect of Bitopertin administration on extracellular glycine levels in the brain of a freely moving animal (e.g., rat).[5]
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Bitopertin formulation for oral or parenteral administration.
-
HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry) for glycine quantification.
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum) of an anesthetized rat using stereotaxic coordinates.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[5]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
Administer Bitopertin to the animal.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the glycine concentration in the collected dialysate samples using a validated HPLC method.
-
Express the post-dose glycine levels as a percentage of the baseline levels to determine the effect of Bitopertin on extracellular glycine.
Conclusion
The R-enantiomer of Bitopertin is a well-characterized GlyT1 inhibitor with a dual mechanism of action that has led to its investigation in both central nervous system disorders and rare hematologic diseases. Its favorable pharmacokinetic profile and demonstrated pharmacodynamic effects in preclinical and clinical studies underscore its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Bitopertin and other novel GlyT1 inhibitors.
References
- 1. discmedicine.com [discmedicine.com]
- 2. CN104628679A - New synthesis method and intermediate of Bitopertin - Google Patents [patents.google.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Bitopertin (R-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bitopertin, a potent and selective inhibitor of glycine transporter 1 (GlyT1), has garnered significant interest for its therapeutic potential in various neurological and hematological disorders. The biological activity of Bitopertin resides primarily in its (R)-enantiomer. This technical guide provides a comprehensive overview of the synthesis and purification of the (R)-enantiomer of Bitopertin. Detailed experimental protocols for the multi-step synthesis are presented, along with a robust method for chiral purification using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide includes a summary of the key quantitative data and a visualization of the synthetic workflow and the relevant biological signaling pathway.
Introduction
Bitopertin, chemically known as [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone, is a small molecule inhibitor of GlyT1. By blocking the reuptake of glycine, Bitopertin increases its extracellular concentration, thereby modulating N-methyl-D-aspartate (NMDA) receptor function and heme biosynthesis. The (R)-enantiomer of the 2,2,2-trifluoro-1-methylethoxy side chain is the eutomer, responsible for the desired pharmacological activity. Consequently, the efficient and enantioselective synthesis or effective chiral resolution of Bitopertin is of paramount importance for its development as a therapeutic agent.
This guide outlines a synthetic strategy culminating in a racemic mixture of Bitopertin, followed by a detailed chiral HPLC method to isolate the desired (R)-enantiomer.
Synthesis of Racemic Bitopertin
The synthesis of racemic Bitopertin is a multi-step process involving the preparation of key intermediates followed by their coupling. The overall synthetic workflow is depicted below.
Experimental Protocols
2.1.1. Synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (Intermediate A)
-
Materials: 2,3-Dichloro-5-(trifluoromethyl)pyridine, Piperazine, Triethylamine, Acetonitrile.
-
Procedure: To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile, add piperazine (1.2 eq) and triethylamine (1.5 eq). The reaction mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.
2.1.2. Synthesis of --INVALID-LINK--methanone (Racemic Precursor)
-
Materials: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (Intermediate A), 2-Hydroxy-5-methanesulfonyl-benzoic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane.
-
Procedure: To a solution of 2-hydroxy-5-methanesulfonyl-benzoic acid (1.1 eq) in dichloromethane, add EDC (1.2 eq) and HOBt (1.2 eq). The mixture is stirred at room temperature for 30 minutes. Then, a solution of Intermediate A (1.0 eq) in dichloromethane is added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is diluted with dichloromethane and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
2.1.3. Synthesis of Racemic Bitopertin
-
Materials: --INVALID-LINK--methanone, Racemic 1,1,1-trifluoro-2-propanol, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Tetrahydrofuran (THF).
-
Procedure: To a solution of the racemic precursor (1.0 eq), racemic 1,1,1-trifluoro-2-propanol (1.5 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C, DIAD (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford racemic Bitopertin.
Purification of Bitopertin (R)-enantiomer
The separation of the enantiomers of Bitopertin is achieved by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol for Chiral HPLC Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD column (or equivalent amylose-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane and ethanol. The exact ratio should be optimized to achieve baseline separation. A common starting point is 80:20 (v/v) n-hexane:ethanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure: Dissolve the racemic Bitopertin in a minimal amount of the mobile phase. Inject the solution onto the chiral column. The two enantiomers will elute at different retention times. Collect the fraction corresponding to the desired (R)-enantiomer. The enantiomeric purity of the collected fraction should be confirmed by analytical chiral HPLC.
Quantitative Data
The following table summarizes typical data obtained during the synthesis and purification process. Please note that yields and retention times may vary depending on the specific reaction and chromatographic conditions.
| Parameter | Value |
| Synthesis Yields | |
| Intermediate A | 85-95% |
| Racemic Precursor | 70-85% |
| Racemic Bitopertin | 60-75% |
| Chiral HPLC Purification | |
| Retention Time (S-enantiomer) | ~12 min |
| Retention Time (R-enantiomer) | ~15 min |
| Enantiomeric Excess (after purification) | >99% |
| Purity (by HPLC) | |
| Chemical Purity (after purification) | >98% |
Mechanism of Action: GlyT1 Inhibition and Heme Biosynthesis Modulation
Bitopertin's primary mechanism of action is the inhibition of the glycine transporter 1 (GlyT1). In the central nervous system, this leads to increased synaptic glycine levels, which co-agonizes NMDA receptors. In erythroid precursor cells, GlyT1 is crucial for glycine uptake, a rate-limiting step in heme biosynthesis. By inhibiting GlyT1, Bitopertin reduces intracellular glycine availability, thereby modulating heme production. This is particularly relevant in conditions like erythropoietic protoporphyria, where the accumulation of toxic heme precursors is a key pathological feature.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of the (R)-enantiomer of Bitopertin. The described synthetic route is robust and scalable, while the chiral HPLC method allows for the efficient isolation of the desired enantiomer with high purity. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore the full therapeutic potential of Bitopertin. Further optimization of reaction conditions and purification parameters may be necessary depending on the specific laboratory setup and scale of production.
Preclinical Research on Bitopertin (R enantiomer) for Schizophrenia: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a severe and chronic mental disorder characterized by a heterogeneous mix of symptoms, broadly categorized as positive, negative, and cognitive.[1] While existing antipsychotic medications, which primarily target dopaminergic systems, can be effective for positive symptoms, they offer limited efficacy for the debilitating negative and cognitive symptoms.[2] This therapeutic gap has driven research into alternative neurobiological pathways, with the glutamate hypothesis of schizophrenia emerging as a key area of investigation.[2] This hypothesis posits that hypofunction of the N-methyl-D-aspartate receptor (NMDAR), a crucial component of glutamatergic neurotransmission, contributes significantly to the pathophysiology of the disorder.[3][4]
Bitopertin (formerly RG1678) is a selective inhibitor of the Glycine Transporter 1 (GlyT1).[5][6] By blocking the reuptake of glycine—an essential co-agonist at the NMDAR—Bitopertin aims to increase synaptic glycine concentrations, thereby enhancing NMDAR-mediated signaling.[7] This whitepaper provides an in-depth technical overview of the core preclinical research that profiled Bitopertin as a potential treatment for the negative and cognitive symptoms of schizophrenia.
Mechanism of Action: GlyT1 Inhibition and NMDAR Potentiation
The NMDAR requires the binding of both glutamate and a co-agonist, either glycine or D-serine, for its activation. Synaptic glycine levels are tightly regulated by GlyT1, a sodium- and chloride-dependent transporter predominantly located on glial cells surrounding synapses. By inhibiting GlyT1, Bitopertin reduces the clearance of glycine from the synaptic cleft. The resulting increase in extracellular glycine availability enhances the probability of co-agonist binding to the NMDAR, thus potentiating receptor function in response to glutamate release. This mechanism is intended to ameliorate the hypothesized NMDAR hypofunction in schizophrenia.
Caption: Mechanism of Action of Bitopertin.
Preclinical Pharmacodynamics and Target Engagement
A critical first step in preclinical evaluation was to confirm that Bitopertin could cross the blood-brain barrier and engage its target, GlyT1, to a sufficient degree to elicit a neurochemical change. Studies in rodents demonstrated that administration of Bitopertin leads to a dose-dependent increase in glycine concentrations in both the cerebrospinal fluid (CSF) and the prefrontal cortex (PFC), a brain region highly implicated in schizophrenia.[3]
| Parameter | Species | Tissue | Effect | Reference |
| Glycine Levels | Rat | CSF | Dose-dependent increase | [3] |
| Glycine Levels | Rat | Prefrontal Cortex (PFC) | Dose-dependent increase | [3] |
| Max Glycine Increase | Rat | CSF | ~2.3-fold increase at the highest dose | [1] |
Experimental Protocol: Measurement of CNS Glycine Levels
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: Bitopertin is administered orally (p.o.) or subcutaneously (s.c.) at various doses (e.g., 3, 10, 30 mg/kg). A vehicle control group is included.
-
Sample Collection:
-
CSF: At a specified time post-dosing, animals are anesthetized, and CSF is collected from the cisterna magna.
-
PFC: Animals are euthanized, brains are rapidly extracted, and the PFC is dissected on an ice-cold plate.
-
-
Sample Processing: Brain tissue is homogenized. Both CSF and tissue homogenates are subjected to protein precipitation.
-
Quantification: Glycine concentrations in the resulting supernatants are determined using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection after derivatization.
-
Data Analysis: Glycine levels in drug-treated groups are compared to the vehicle control group to determine the percentage or fold-increase.
Efficacy in Preclinical Models of Schizophrenia
To model specific symptom domains of schizophrenia, researchers utilize various pharmacological and behavioral paradigms in animals.
Cognitive Deficits
NMDAR antagonists, such as MK-801 and phencyclidine (PCP), are used to induce cognitive impairments in rodents that are thought to mimic those seen in schizophrenia.[3] Preclinical studies demonstrated that Bitopertin could reverse these deficits.
| Model | Species | Behavioral Assay | Bitopertin Effect | Reference |
| MK-801 Induced | Mouse | Spontaneous Alternation | Reduced working memory deficits | [3] |
| Intact Animal | Rat | Social Recognition Test | Enhanced recognition memory | [3] |
| Intact Animal | Non-human Primate | Delayed-Match-to-Sample | Improved performance | [1] |
Experimental Protocol: MK-801-Induced Deficit in Spontaneous Alternation
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Apparatus: A Y-maze with three identical arms.
-
Procedure:
-
Acclimation: Mice are habituated to the testing room.
-
Drug Pre-treatment: Mice are administered Bitopertin or vehicle.
-
Induction of Deficit: After a set pre-treatment time (e.g., 30 minutes), the NMDAR antagonist MK-801 (e.g., 0.15 mg/kg, s.c.) is administered to induce a working memory deficit.
-
Testing: After another interval (e.g., 30 minutes), each mouse is placed at the end of one arm and allowed to explore the maze freely for a defined period (e.g., 8 minutes).
-
-
Data Collection: The sequence of arm entries is recorded. An "alternation" is defined as entries into three different arms on consecutive occasions (e.g., ABC, CAB).
-
Data Analysis: The percentage of alternation is calculated as (Number of Alternations / (Total Arm Entries - 2)) * 100. The effect of Bitopertin is measured by its ability to significantly increase the percentage of alternation compared to the MK-801 + vehicle group.
Caption: Workflow for NMDAR Antagonist Models.
Negative and Social Symptoms
The efficacy of Bitopertin in models of negative symptoms was less clear. Studies using PCP-induced social interaction deficits or measuring motivation in a progressive ratio task did not show a significant therapeutic effect.[3]
| Model | Species | Behavioral Assay | Bitopertin Effect | Reference |
| PCP Induced | Rat | Social Interaction Test | No significant effect on social deficits | [3] |
| Intact Animal | Rat | Progressive Ratio Task | Did not alter effort-related responding | [3] |
Dose-Response Relationship
A key finding from preclinical research was the characterization of an inverted U-shaped dose-response curve for Bitopertin's efficacy.[1] This suggests that both low and high levels of GlyT1 inhibition are less effective than an optimal, intermediate level of inhibition. Preclinical data indicated that a low to medium target engagement of less than 50% was sufficient to achieve optimal pro-cognitive effects.[1] This finding was crucial for guiding dose selection in clinical trials, as it predicted that higher doses would not necessarily yield greater efficacy and could, in fact, be less effective.[1][7]
Caption: Inverted U-Shaped Dose-Response Curve.
Preclinical Pharmacokinetics
Pharmacokinetic (PK) studies in rats were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Bitopertin. The compound exhibited slow absorption and elimination, with a very long terminal half-life, supporting the potential for once-daily dosing.[8] The exposure (AUC) was found to be linear with the dose.[8]
| Parameter | Species | Route | Doses (mg/kg) | Value | Reference |
| AUC0-∞ (ng/mL*h) | Female Rat | s.c. | 0.03 - 3 | 439.6 - 34,018.9 | [8] |
| Tmax (h) | Female Rat | s.c. | 0.03 - 3 | 3.7 - 24.0 | [8] |
| T1/2 (h) | Female Rat | s.c. | 0.03 - 3 | 35.06 - 110.32 | [8] |
| Clearance (L/h/kg) | Female Rat | s.c. | 0.03 - 3 | 0.07 - 0.13 | [8] |
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Female Sprague-Dawley rats.[8]
-
Drug Administration: A single dose of Bitopertin is administered via intravenous (i.v.) or subcutaneous (s.c.) routes at multiple dose levels.[8]
-
Blood Sampling: Blood samples are collected serially from the tail vein or other appropriate site at multiple time points before and after administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 h).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Quantification: Plasma concentrations of Bitopertin are determined using a validated HPLC with tandem mass spectrometry (LC-MS/MS) method.
-
PK Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as AUC, Cmax, Tmax, clearance (CL), volume of distribution (Vz), and terminal half-life (T1/2).[8]
Preclinical Safety and Tolerability
In preclinical toxicology studies, Bitopertin was found to be safe and well-tolerated.[1] Notably, unlike some earlier sarcosine-based GlyT1 inhibitors, Bitopertin did not produce adverse effects on locomotion or respiration in rodent models, which were considered significant toxicological concerns.[1]
Conclusion
The preclinical data package for Bitopertin provided a strong rationale for its investigation in schizophrenia. It demonstrated CNS target engagement, efficacy in reversing NMDAR antagonist-induced cognitive deficits, and a well-defined, inverted U-shaped dose-response relationship that suggested optimal efficacy at partial GlyT1 occupancy.[1][3] These findings, combined with a favorable safety profile, supported its transition into clinical development.[1] While Bitopertin ultimately failed to meet its primary endpoints in Phase III trials for schizophrenia, the preclinical research was a critical and well-executed component of its development, providing valuable insights into the therapeutic potential and challenges of modulating the glutamatergic system for the treatment of schizophrenia.[9][10]
References
- 1. discmedicine.com [discmedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bitopertin - Wikipedia [en.wikipedia.org]
- 6. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 7. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bitopertin (R enantiomer)
Compound: Bitopertin (R enantiomer) CAS Number: 845614-12-2 Development Codes: RG1678 (R enantiomer), RO4917838 (R enantiomer)
Executive Summary
Bitopertin is a potent, selective, and orally bioavailable small-molecule inhibitor of Glycine Transporter 1 (GlyT1).[1][2] Initially developed by Roche for the treatment of negative symptoms associated with schizophrenia, it failed to meet primary endpoints in Phase III trials.[3][4][5] Subsequently, its unique mechanism of modulating heme biosynthesis has led to its repositioning for the treatment of rare hematologic disorders, specifically erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLPP).[1][6] In this indication, Bitopertin has demonstrated significant reductions in the primary pathogenic driver, protoporphyrin IX (PPIX), and shown clinical improvements in photosensitivity.[7][8] Disc Medicine, having licensed the compound from Roche, has submitted a New Drug Application (NDA) to the U.S. FDA for accelerated approval in EPP.[9] This guide provides a comprehensive technical overview of Bitopertin's chemistry, mechanism of action, pharmacology, and clinical development for researchers and drug development professionals.
Chemical and Physical Properties
Bitopertin is a piperazine derivative with a complex chemical structure. The R enantiomer is the specific stereoisomer under development.
| Property | Value | Reference |
| CAS Number | 845614-12-2 | [10][11] |
| Molecular Formula | C₂₁H₂₀F₇N₃O₄S | [3][10] |
| Molar Mass | 543.46 g·mol⁻¹ | [3][10] |
| IUPAC Name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}{5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]phenyl}methanone | [3] |
| SMILES | C--INVALID-LINK--C(F)(F)F | [10] |
Mechanism of Action
Bitopertin's mechanism of action is centered on the potent and selective inhibition of Glycine Transporter 1 (GlyT1).[3] GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the extracellular space, thereby regulating its concentration.[12] This inhibition has two distinct, tissue-specific therapeutic implications.
Central Nervous System (CNS): NMDA Receptor Modulation
In the CNS, glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[12][13] The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the negative and cognitive symptoms of the disorder.[14] By inhibiting GlyT1 in the brain, Bitopertin increases synaptic glycine levels, enhancing the activation of NMDA receptors by glutamate.[13][14] This was the rationale for its initial development for schizophrenia.[3][14]
Erythroid Precursors: Heme Biosynthesis Modulation
GlyT1 is highly expressed on erythroid precursors (developing red blood cells) in the bone marrow.[7][15] These cells have a massive demand for glycine, which is the essential starting substrate for heme synthesis, combining with succinyl-CoA in a reaction catalyzed by ALAS2.[7][15] In EPP and XLPP, genetic defects in the heme synthesis pathway lead to the accumulation of the toxic phototoxic intermediate, Protoporphyrin IX (PPIX).[2][16] By inhibiting GlyT1 on these cells, Bitopertin limits the uptake of extracellular glycine, reducing the overall flux through the heme synthesis pathway.[1][15] This, in turn, decreases the production and accumulation of PPIX.[2][7] This substrate reduction therapy is the basis for its use in erythropoietic porphyrias.
Pharmacokinetics
Bitopertin exhibits favorable pharmacokinetic properties, including oral availability and a long half-life, supporting once-daily dosing.[7] Preclinical and clinical studies have characterized its profile.
Preclinical Pharmacokinetics (Rat)
Studies in female Sprague-Dawley rats have detailed the pharmacokinetic profile following subcutaneous and intravenous administration. The compound is characterized by slow absorption and elimination.[17][18]
| Parameter | Subcutaneous (0.03 - 3 mg/kg) | Intravenous (0.1 mg/kg) | Reference |
| Tmax (h) | 3.7 - 24.0 | N/A | [17][18] |
| T₁/₂ (h) | 35.06 - 110.32 | N/A | [17][18] |
| AUC₀-∞ (ng·h/mL) | 439.6 - 34,018.9 | N/A | [17][18] |
| CL (L/h/kg) | 0.07 - 0.13 | N/A | [17][18] |
Human Pharmacokinetics
In humans, Bitopertin has a long half-life of approximately 40 hours.[7] Physiologically based pharmacokinetic (PBPK) modeling has been successfully used to predict its behavior from preclinical data to clinical outcomes.[19] Simulations indicated that when the oral dose exceeds 50 mg, solubility may limit the fraction of the dose absorbed.[19] A study in healthy male volunteers showed that Bitopertin dose-dependently increases glycine levels in the cerebrospinal fluid (CSF), confirming target engagement in the CNS.[20]
Preclinical Studies
Extensive preclinical work has validated the mechanism of action of Bitopertin in various disease models.
EPP/XLPP In Vitro and In Vivo Models
Proof-of-concept studies have demonstrated Bitopertin's efficacy in reducing PPIX in relevant models.[2]
-
Cellular Models: In a K562 erythroid cell line engineered with an EPP genotype (via CRISPR-Cas9), Bitopertin reduced PPIX accumulation.[2] Similar reductions were seen in CD34+ human hematopoietic stem cells where the FECH gene was knocked down using shRNA.[2]
-
Animal Models: In the Fechm1Pas mouse model of EPP and the Alas2Q548X mouse model of XLPP, oral administration of Bitopertin significantly reduced erythrocyte and plasma PPIX levels.[2][7] This reduction in PPIX also led to an amelioration of liver disease in the EPP mouse model.[7]
Diamond-Blackfan Anemia (DBA) Models
Preclinical studies have explored Bitopertin for DBA, a congenital bone marrow failure syndrome. In marrow cells from DBA patients and in RPS19-deficient CD34+ cells, Bitopertin improved erythroid expansion.[21] In Rpl11 haploinsufficient mice, Bitopertin treatment resulted in a dose-dependent improvement in anemia.[21]
Clinical Development
Bitopertin has been evaluated in over 4,000 human subjects across multiple clinical programs, establishing a broad safety database.[2][6][7]
Schizophrenia
Numerous Phase II and III trials investigated Bitopertin as an adjunctive therapy for persistent negative symptoms or suboptimally controlled positive symptoms of schizophrenia.
-
Phase II: A proof-of-concept study showed a significant improvement in the Negative Symptom Factor Score (NSFS) from baseline, particularly at the 10 mg and 30 mg doses.[3][22]
-
Phase III: A series of large-scale Phase III trials (e.g., FlashLyte, DayLyte, SearchLyte) ultimately failed to demonstrate a statistically significant separation from placebo on the primary endpoints.[4][5][23] While the drug was generally safe and well-tolerated, the lack of efficacy led to the discontinuation of its development for schizophrenia.[3][4]
Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP)
Development for EPP and XLP has been highly promising, with Bitopertin positioned as a potential first-in-class disease-modifying therapy.[1]
| Trial Name | Phase | Design | Key Findings | Reference |
| BEACON | 2 | Open-label | Significant, dose-dependent reduction in whole-blood PPIX (approx. 40% with 60 mg dose).[7][8] Improved light tolerance and a >90% reduction in phototoxic reactions.[8][24] | [7][8][24] |
| AURORA | 2 | Randomized, double-blind, placebo-controlled | Confirmed significant PPIX reduction and improvements in light tolerance and quality of life.[9] | [9] |
| APOLLO | 3 | Randomized, double-blind, placebo-controlled | Confirmatory study to support full approval.[9][25] | [9][25] |
| HELIOS | - | Open-label extension | To assess long-term safety and efficacy.[9] | [9] |
Based on the strength of the Phase 2 data, an NDA was submitted to the FDA under the accelerated approval pathway in September 2025.[9]
Safety and Tolerability
Across trials in both schizophrenia and EPP, Bitopertin has demonstrated an acceptable safety profile.[5][7]
-
Common Adverse Events: The most frequently reported adverse events are generally mild and transient, including dizziness, headache, and nausea.[6][24]
-
Hematologic Effects: A predictable, on-target effect is a dose-dependent, but typically clinically negligible, reduction in hemoglobin, resulting in hypochromic and microcytic red blood cells.[7] In EPP trials, this did not lead to significant anemia-related adverse events.[7][24]
Experimental Protocols
The following are representative protocols based on published methodologies. Researchers should adapt and optimize these for their specific experimental contexts.
Protocol: Generation of K562-EPP Cellular Model
Objective: To create a human erythroid cell line that recapitulates the EPP genotype and phenotype (PPIX accumulation).
Methodology (based on[2]):
-
Cell Culture: Culture K562 cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
CRISPR-Cas9 Design: Design guide RNAs (gRNAs) targeting the FECH gene to (a) introduce a knockout (KO) null allele via non-homologous end joining and (b) introduce the common hypomorphic variant c.315-48T>C via homology-directed repair (HDR) using a single-stranded oligodeoxynucleotide (ssODN) repair template.
-
Transfection: Co-transfect K562 cells with plasmids encoding Cas9, the gRNAs, and the ssODN template using electroporation (e.g., Neon™ Transfection System).
-
Clonal Selection: Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Genotype Screening: Expand clones and screen for the desired FECH IVS3-48C/KO genotype using PCR amplification of the target region followed by Sanger sequencing.
-
Phenotype Confirmation: Validate the EPP phenotype by measuring protoporphyrin IX (PPIX) levels. Lyse a known number of cells, extract porphyrins, and quantify PPIX using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare levels to wild-type K562 cells to confirm significant accumulation.
Protocol: Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of Bitopertin in rats following administration.
Methodology (based on[17]):
-
Animal Model: Use female Sprague-Dawley rats. House under standard conditions with ad libitum access to food and water.
-
Drug Formulation: Prepare Bitopertin in a suitable vehicle for subcutaneous (s.c.) or intravenous (i.v.) administration.
-
Dosing: Administer the formulated drug at desired concentrations (e.g., 0.03, 0.1, 0.3, 1, and 3 mg/kg for s.c.; 0.1 mg/kg for i.v.).
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or other appropriate site into EDTA-coated tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 h post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Thaw plasma samples and perform protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant using a validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method to quantify Bitopertin concentrations.
-
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (T₁/₂), and clearance (CL).
Conclusion
Bitopertin (R enantiomer) is a well-characterized GlyT1 inhibitor with a dual mechanism of action affecting both CNS and hematologic pathways. While its journey as a potential therapy for schizophrenia was unsuccessful in late-stage trials, its fundamental ability to modulate heme biosynthesis by limiting glycine substrate has paved a new and promising path. Strong preclinical and Phase II clinical data in erythropoietic protoporphyrias have demonstrated its potential as the first disease-modifying therapy for these debilitating conditions, highlighting a successful drug repositioning strategy based on a deep understanding of its core biological function.
References
- 1. discmedicine.com [discmedicine.com]
- 2. discmedicine.com [discmedicine.com]
- 3. Bitopertin - Wikipedia [en.wikipedia.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 7. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Disc Medicine Announces Submission of New Drug Application (NDA) to US FDA for Accelerated Approval of Bitopertin for Patients with Erythropoietic Protoporphyria (EPP) - BioSpace [biospace.com]
- 10. Bitopertin R enantiomer | 845614-12-2 | VIB61412 [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physiologically based pharmacokinetic modelling to predict single- and multiple-dose human pharmacokinetics of bitopertin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discmedicine.com [discmedicine.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Efficacy and Safety of Bitopertin in Patients with Schizophrenia and Predominant Negative Symptoms: Subgroup Analysis of Japanese Patients from the Global Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of adjunctive bitopertin versus placebo in patients with suboptimally controlled symptoms of schizophrenia treated with antipsychotics: results from three phase 3, randomised, double-blind, parallel-group, placebo-controlled, multicentre studies in the SearchLyte clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. longdom.org [longdom.org]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
Discovery and history of Bitopertin development
An In-Depth Technical Guide to the Discovery and Development of Bitopertin
Introduction
Bitopertin (formerly RG1678 or RO-4917838) is a selective, orally available small-molecule inhibitor of Glycine Transporter 1 (GlyT1). Its development trajectory provides a compelling case study in drug repurposing, beginning with a large-scale program in neuropsychiatry and pivoting to a focused application in rare hematologic diseases. This guide details the history of Bitopertin's discovery, its dual mechanisms of action, and the key experimental and clinical findings that have shaped its journey.
Initially developed by Roche starting in 2001, Bitopertin was investigated as a novel treatment for the negative symptoms of schizophrenia.[1][2] The therapeutic hypothesis was centered on the potentiation of N-methyl-D-aspartate (NMDA) receptor function in the brain.[3] Despite promising Phase II results, the extensive Phase III program ultimately failed to meet its primary endpoints, leading to the discontinuation of its development for schizophrenia in 2014.[4][5]
A key pharmacological observation from the schizophrenia trials—a consistent, dose-dependent reduction in hemoglobin—paved the way for Bitopertin's second life.[6] This side effect was correctly attributed to GlyT1 inhibition in erythroid precursor cells, which limits the glycine supply essential for heme biosynthesis.[7] In 2021, Disc Medicine licensed the global rights to Bitopertin to develop it as a first-in-class, disease-modifying therapy for erythropoietic protoporphyria (EPP) and other related disorders.[6][7] As of late 2025, Disc Medicine has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for accelerated approval of Bitopertin for the treatment of EPP.[8][9]
Part 1: Development for Schizophrenia
Discovery and Rationale
The development of Bitopertin was rooted in the glutamate hypothesis of schizophrenia, which posits that hypofunction of the NMDA receptor contributes to the negative and cognitive symptoms of the disorder.[3] Glycine is an obligatory co-agonist with glutamate for the activation of NMDA receptors.[10] By inhibiting GlyT1, the primary transporter responsible for clearing glycine from the synaptic cleft, Bitopertin was designed to increase extracellular glycine concentrations, thereby enhancing NMDA receptor signaling.[3][10]
The project was initiated by Roche in 2001, a period when the first potent and selective GlyT1 inhibitors were being described in the scientific community.[2] Through a high-throughput screening and lead optimization campaign, Bitopertin (RG1678) was selected as a clinical candidate in early 2004 due to its promising preclinical profile, including high potency, good oral bioavailability, and a long half-life suitable for once-daily dosing.[2]
Mechanism of Action: NMDA Receptor Modulation
The proposed mechanism for Bitopertin in schizophrenia involves the potentiation of glutamatergic neurotransmission. By blocking GlyT1 on glial cells surrounding synapses, the reuptake of glycine is inhibited, leading to its accumulation in the synaptic cleft. This increased availability of glycine enhances the activation of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.
Clinical Development for Schizophrenia
Phase I studies, initiated in December 2005, showed that Bitopertin was safe and well-tolerated, with a terminal half-life of approximately 40 hours, confirming the potential for once-daily dosing.[2] A subsequent study in healthy volunteers demonstrated that Bitopertin dose-dependently increased glycine levels in cerebrospinal fluid (CSF), providing the first proof of mechanism in humans.[2]
A Phase II proof-of-concept study (NCT00616798) involving 323 patients with predominant negative symptoms of schizophrenia showed promising results.[11] After 8 weeks, patients treated with 10 mg/day of Bitopertin showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) negative factor score compared to placebo.[11] Notably, the study revealed an inverted U-shaped dose-response curve, with the 10 mg and 30 mg doses showing efficacy, but not the 60 mg dose.[2][11] The optimal effect was observed at a GlyT1 occupancy of less than 50%.[2]
These encouraging results led to the initiation of a large Phase III program, known as "SearchLyte," which included six clinical trials.[6][12] However, in January 2014, Roche announced that the first two of these trials failed to meet their primary endpoints.[10] By April 2014, after further negative results, the majority of the Phase III trials were discontinued due to lack of efficacy.[5][13]
| Trial Identifier | Phase | N | Treatment Arms | Primary Endpoint | Key Finding | Reference |
| NCT00616798 | II | 323 | Placebo, Bitopertin (10, 30, 60 mg/day) | Change in PANSS Negative Factor Score at Week 8 | Significant improvement with 10 mg (-25%) and 30 mg (-25%) vs. Placebo (-19%) | [11] |
| FlashLyte (NN25310) | III | 594 | Placebo, Bitopertin (10, 20 mg/day) | Change in PANSS Negative Factor Score at Week 24 | No statistically significant difference from placebo | [13] |
| DayLyte (WN25309) | III | 605 | Placebo, Bitopertin (5, 10 mg/day) | Change in PANSS Negative Factor Score at Week 24 | No statistically significant difference from placebo | [13] |
| SunLyte (WN25308) | III | N/A | Placebo, Bitopertin | Change in PANSS Negative Factor Score at Week 24 | Terminated early for futility | [13] |
Part 2: Repurposing for Hematologic Disorders
A Strategic Pivot: From Brain to Blood
The transition of Bitopertin's development from neurology to hematology was prompted by a consistently observed, dose-dependent, and reversible reduction in hemoglobin in participants of the schizophrenia trials.[6][14] This was recognized not as a toxicity issue, but as an on-target pharmacological effect of GlyT1 inhibition. GlyT1 is highly expressed on developing red blood cells (erythroid precursors), where it transports the large amounts of extracellular glycine required for the first and rate-limiting step of heme biosynthesis.[7][15] By limiting glycine uptake, Bitopertin effectively downregulates heme production.[7]
This mechanism presented a novel therapeutic strategy for erythropoietic protoporphyria (EPP), a rare genetic disorder caused by a deficiency in the enzyme ferrochelatase (FECH).[15] This deficiency leads to the accumulation of the heme precursor protoporphyrin IX (PPIX), a photoactive molecule that causes severe pain and skin damage upon exposure to sunlight.[7][15] By reducing the upstream supply of glycine, Bitopertin was hypothesized to decrease the production and accumulation of toxic PPIX.[15]
Mechanism of Action: Heme Biosynthesis Modulation
In erythroid precursors, the synthesis of heme begins in the mitochondria with the condensation of glycine and succinyl-CoA by the enzyme ALAS2. GlyT1 is a key transporter that supplies the necessary glycine for this high-demand process. By inhibiting GlyT1, Bitopertin reduces the intracellular glycine pool available to ALAS2, thereby decreasing the overall flux through the heme synthesis pathway and reducing the accumulation of PPIX in EPP.
Preclinical and Clinical Development for EPP
Disc Medicine, after licensing Bitopertin from Roche in May 2021, initiated a development program for EPP and other porphyrias.[8][16]
-
Preclinical Studies: In vitro studies using a K562 cellular model of EPP (created using CRISPR-Cas9 to mimic the disease genotype) demonstrated that Bitopertin could significantly reduce PPIX levels.[15] In vivo studies using mouse models of EPP and X-linked protoporphyria (XLPP) also showed that Bitopertin treatment reduced PPIX accumulation without causing significant effects on hemoglobin levels.[15]
-
Clinical Trials: The clinical development program for EPP included several key studies:
-
BEACON (Phase 2, Open-Label): This study provided the initial proof-of-concept in EPP patients, demonstrating that Bitopertin treatment led to significant reductions in PPIX levels.[9][16]
-
AURORA (Phase 2, Placebo-Controlled): This trial confirmed the findings of the BEACON study. Treatment with 60 mg of Bitopertin resulted in a significant and sustained decrease in whole-blood PPIX levels (a 40% reduction compared to placebo).[9][14] The trial also showed improvements in light tolerance and quality of life.[9]
-
HELIOS (Open-Label Extension): This long-term study demonstrated that Bitopertin was safe and well-tolerated for over two years of use, with sustained reductions in PPIX.[8][9]
-
APOLLO (Phase 3, Confirmatory): This ongoing trial is designed to confirm the clinical benefits of Bitopertin in a larger patient population.[9][17]
-
On September 29, 2025, Disc Medicine announced the submission of an NDA to the FDA seeking accelerated approval for Bitopertin for the treatment of EPP in patients aged 12 and older, with a decision anticipated in late 2025 or early 2026.[8][18][19]
| Trial Identifier | Phase | N | Treatment Arms | Primary Endpoint | Key Finding | Reference |
| BEACON (NCT05202BEACON) | II | 22 | Bitopertin (20, 60 mg/day) | Change in PPIX levels | Significant, dose-dependent reductions in PPIX | [9][16] |
| AURORA (NCT052AURORA) | II | 75 | Placebo, Bitopertin (20, 60 mg/day) | Change in PPIX levels | 40% reduction in whole-blood PPIX with 60 mg dose vs. placebo (p < 0.001) | [9][14] |
| HELIOS (NCT052HELIOS) | OLE | N/A | Bitopertin (20, 60 mg/day) | Long-term safety and efficacy | Sustained PPIX reduction; safe and well-tolerated for >2 years | [8][9] |
Experimental Protocols & Methodologies
GlyT1 Inhibition and Preclinical Efficacy (Schizophrenia)
-
Screening Cascade: The lead identification and optimization phase at Roche utilized a multi-step screening cascade. This involved initial high-throughput screening for GlyT1 inhibition, followed by secondary assays to assess selectivity against other transporters and receptors. Promising compounds were then evaluated for their pharmacokinetic properties in rats and monkeys, including plasma clearance, oral bioavailability, and half-life, before being selected for further development.[2]
-
PCP-Induced Hyperlocomotion Model: This animal model is used to screen for antipsychotic-like activity. Mice or rats are treated with phencyclidine (PCP), an NMDA receptor antagonist, which induces hyperlocomotor activity, mimicking certain psychotic symptoms. The ability of a test compound (e.g., Bitopertin) to reverse this hyperactivity is measured as an indicator of potential efficacy.[2]
-
CSF Glycine Measurement: To establish proof of mechanism in humans, a clinical study was conducted in healthy male volunteers. Participants received once-daily doses of Bitopertin (3, 10, 30, or 60 mg) for 10 days. Cerebrospinal fluid was collected at baseline and after treatment to measure changes in glycine concentration via validated analytical methods, demonstrating a dose-dependent increase.[2]
PPIX Reduction and Preclinical Efficacy (EPP)
-
K562 Cellular Model of EPP: To create a human cell-based model of EPP, K562 erythroleukemia cells were genetically engineered using CRISPR-Cas9. The editing process involved knocking down one ferrochelatase (FECH) allele and introducing a common hypomorphic variant (c.315-48C) on the other allele to replicate the genetic basis of the disease. These engineered cells were then cultured and treated with varying concentrations of Bitopertin. Protoporphyrin IX levels were subsequently quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to determine the half-maximal effective concentration (EC50).[15]
-
EPP Mouse Models: Preclinical in vivo efficacy was tested in established mouse models of EPP (Fechm1Pas) and XLPP (Alas2Q548X). These mice were fed a diet containing Bitopertin (e.g., 100 ppm) for a period of 8 weeks. At the end of the treatment period, whole blood was collected to measure PPIX and hemoglobin levels to assess both efficacy (PPIX reduction) and potential on-target effects on hematology.[15]
References
- 1. Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discmedicine.com [discmedicine.com]
- 3. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Bitopertin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 7. discmedicine.com [discmedicine.com]
- 8. Disc Medicine Submits FDA NDA for EPP Drug Bitopertin | IRON Stock News [stocktitan.net]
- 9. pharmanow.live [pharmanow.live]
- 10. Bitopertin - Wikipedia [en.wikipedia.org]
- 11. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 15. discmedicine.com [discmedicine.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. porphyrianews.com [porphyrianews.com]
- 18. Disc Medicine Submits New Drug Application for Bitopertin in Erythropoietic Protoporphyria and Secures FDA Priority Voucher [quiverquant.com]
- 19. Disc Medicine: Strong Financial Position and Promising Product Pipeline with Bitopertinâs Billion-Dollar Potential - TipRanks.com [tipranks.com]
A Technical Guide to Bitopertin (R-enantiomer) for Research in Erythropoietic Protoporphyria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythropoietic Protoporphyria (EPP) is a rare, inherited metabolic disorder characterized by excruciating phototoxicity due to the accumulation of protoporphyrin IX (PPIX) in erythrocytes. Bitopertin, a selective inhibitor of glycine transporter 1 (GlyT1), has emerged as a promising therapeutic candidate for EPP. By limiting the uptake of glycine, a crucial precursor for heme synthesis, into erythroid precursor cells, Bitopertin effectively reduces the production of PPIX. This technical guide provides a comprehensive overview of the preclinical and clinical research on Bitopertin for EPP, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to Erythropoietic Protoporphyria and the Rationale for Bitopertin
EPP is caused by a deficiency of the enzyme ferrochelatase, the final enzyme in the heme biosynthesis pathway, which leads to the accumulation of the photosensitizer PPIX. When exposed to sunlight, particularly in the blue-violet spectrum, PPIX generates reactive oxygen species that cause severe pain, swelling, and skin lesions. Current management strategies are primarily focused on sunlight avoidance, which significantly impacts patients' quality of life.
Bitopertin offers a novel, disease-modifying approach by targeting the initial step of heme synthesis. As a potent and selective inhibitor of GlyT1, Bitopertin reduces the availability of glycine, a key substrate for δ-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in erythroid heme synthesis. This upstream regulation of the heme pathway leads to a reduction in the downstream accumulation of PPIX.[1][2]
Mechanism of Action of Bitopertin in EPP
Bitopertin's therapeutic effect in EPP is mediated through the inhibition of GlyT1 on the surface of developing red blood cells.[3] This inhibition curtails the transport of glycine into the cell, thereby limiting the substrate available for ALAS2 to initiate heme synthesis. The reduced flux through the heme pathway results in a decreased production and accumulation of PPIX.
Quantitative Data from Preclinical and Clinical Studies
The efficacy and safety of Bitopertin have been evaluated in both preclinical models and clinical trials in patients with EPP. The following tables summarize the key quantitative findings from these studies.
Table 1: Preclinical Efficacy of Bitopertin in a Mouse Model of EPP
| Parameter | Treatment Group | Outcome | Reference |
| Blood PPIX Levels | Bitopertin | >40% reduction compared to controls | [4] |
| Liver PPIX Levels | Bitopertin | Reduction in liver PPIX levels | [4] |
| Liver Histopathology | Bitopertin | Reduced evidence of cholestasis and fibrosis | [4] |
Table 2: Clinical Efficacy of Bitopertin in the BEACON Phase 2 Trial (Open-Label)
| Parameter | 20 mg Bitopertin | 60 mg Bitopertin | Reference |
| Mean Reduction in PPIX | ~30% | ~40% (p<0.001 vs. placebo) | [5] |
| Sunlight Tolerance (Time to Prodrome) | - | 3-fold longer time in the sun before symptoms | [5] |
| Phototoxic Reactions | 93% reduction in the number of reactions | 93% reduction in the number of reactions | [5] |
| Patient-Reported Improvement | 12/13 participants reported their EPP was "much better" or "a little better" | 12/13 participants reported their EPP was "much better" or "a little better" | [5] |
Table 3: Clinical Efficacy of Bitopertin in the AURORA Phase 2 Trial (Placebo-Controlled)
| Parameter | 20 mg Bitopertin | 60 mg Bitopertin | Placebo | Reference |
| Mean Reduction in PPIX | - | ~40% | - | [6] |
| Light Tolerance Improvement | Nominally significant (p=0.026) | Nominally significant (p=0.013) | - | [6] |
| Reduction in Phototoxic Reactions | - | Statistically significant (p=0.011) with a 75.3% reduction | - | [6] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key preclinical and clinical studies of Bitopertin for EPP.
Preclinical Studies in a Mouse Model of EPP
-
Animal Model: The Fechm1Pas/m1Pas mouse model, which recapitulates the key features of human EPP, was utilized.[4]
-
Bitopertin Administration: Bitopertin was administered orally, mixed with the chow, at doses of 100 ppm and 200 ppm.[7]
-
PPIX Quantification:
-
Whole blood was collected from the mice.
-
Erythrocytes were lysed, and PPIX was extracted using an acidic solvent.
-
PPIX levels were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Assessment of Liver Fibrosis:
-
Liver tissues were harvested and fixed in 10% neutral buffered formalin.
-
Tissues were embedded in paraffin and sectioned.
-
Sections were stained with Sirius Red to visualize collagen deposition.[1]
-
The extent of fibrosis was quantified by measuring the collagen-positive area using digital image analysis.[1]
-
Clinical Trials in Patients with EPP (BEACON and AURORA)
-
Study Design: The BEACON trial was a Phase 2, open-label, randomized study, while the AURORA trial was a Phase 2, randomized, double-blind, placebo-controlled study.[4][9] Both trials evaluated the safety and efficacy of oral, once-daily Bitopertin at doses of 20 mg and 60 mg.[4][9]
-
Patient Population: Adult patients with a confirmed diagnosis of EPP were enrolled.[4][9]
-
Efficacy Endpoints:
-
Phototoxicity Assessment (Sunlight Challenge):
-
Patients were exposed to a controlled source of visible light with a spectrum similar to sunlight.
-
The duration of exposure was gradually increased.
-
The primary endpoint was the time to the first report of prodromal symptoms (e.g., tingling, burning, or itching). Note: The exact specifications of the light source and exposure protocol may vary between trials and are often detailed in the study-specific protocols.
-
-
PPIX Quantification in Whole Blood:
-
Whole blood samples were collected from patients at specified time points throughout the trial.
-
Samples were protected from light to prevent PPIX degradation.
-
PPIX was extracted from erythrocytes and quantified using a validated LC-MS/MS method.[8]
-
Visualizations of Experimental Workflows and Logical Relationships
Preclinical Study Workflow
Clinical Trial Workflow (AURORA Trial as an Example)
Conclusion
Bitopertin represents a significant advancement in the potential treatment of erythropoietic protoporphyria. Its targeted mechanism of action, which addresses the underlying pathophysiology of the disease by reducing PPIX production, has been supported by robust preclinical and clinical data. The quantitative results from the BEACON and AURORA trials demonstrate a consistent and clinically meaningful reduction in PPIX levels, leading to improved sunlight tolerance and a decrease in phototoxic reactions for patients with EPP. The experimental protocols and workflows outlined in this guide provide a framework for further research and development in this promising area. As Bitopertin progresses through further clinical evaluation, it holds the potential to become a transformative therapy for individuals living with the debilitating effects of EPP.
References
- 1. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. porphyrianews.com [porphyrianews.com]
- 3. Quantifying Stained Liver Tissue [imagej.net]
- 4. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirius Red staining of murine tissues [protocols.io]
- 6. discmedicine.com [discmedicine.com]
- 7. discmedicine.com [discmedicine.com]
- 8. Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Bitopertin (R enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitopertin (RG1678) is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2] Its R-enantiomer, in particular, has been the subject of significant research.[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased extracellular glycine concentrations.[4] This has two major, distinct therapeutic implications. In the central nervous system, elevated glycine levels potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which is a therapeutic strategy being investigated for schizophrenia.[4][5] In erythroid precursor cells, inhibiting glycine uptake can modulate heme biosynthesis, a pathway relevant to the treatment of certain hematologic disorders like erythropoietic protoporphyria.[6][7]
These application notes provide detailed protocols for two key in vitro assays to characterize the activity of the R enantiomer of Bitopertin: a [³H]-Glycine Uptake Inhibition Assay and a competitive radioligand binding assay.
Data Presentation
The following tables summarize the in vitro pharmacological data for Bitopertin, with a focus on its R enantiomer where specified.
Table 1: In Vitro Potency of Bitopertin
| Assay Type | Target | Cell Line/System | Ligand | Parameter | Value (nM) | Reference(s) |
| Glycine Uptake Inhibition | Human GlyT1b | CHO cells | [³H]-Glycine | IC₅₀ | 25 ± 2 | [1] |
| Glycine Uptake Inhibition | Mouse GlyT1b | CHO cells | [³H]-Glycine | IC₅₀ | 22 ± 5 | [1] |
| Radioligand Binding | Human GlyT1b | CHO cell membranes | [³H]ORG24598 | Kᵢ | 8.1 | [1] |
Table 2: Selectivity Profile of Bitopertin
| Target | Assay Type | Parameter | Value | Reference(s) |
| GlyT2 | Glycine Uptake Inhibition | IC₅₀ | > 30 µM | [1] |
| Panel of 86 receptors, enzymes, ion channels, and monoamine transporters | Various | % Inhibition at 10 µM | < 41% | [1] |
Experimental Protocols
[³H]-Glycine Uptake Inhibition Assay
This assay measures the ability of Bitopertin (R enantiomer) to inhibit the uptake of radiolabeled glycine into cells expressing the GlyT1 transporter.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1b (CHO-hGlyT1b).
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Assay Buffer (HEPES Buffered Saline - HBS): 10 mM HEPES, 150 mM NaCl, pH 7.4.[8][9]
-
Radioligand: [³H]-Glycine.
-
Test Compound: Bitopertin (R enantiomer) dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitor: Sarcosine or a known GlyT1 inhibitor.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
96-well cell culture plates.
Protocol:
-
Cell Plating:
-
Seed CHO-hGlyT1b cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the cell culture medium.
-
Wash the cells twice with pre-warmed HBS.
-
-
Compound Incubation:
-
Prepare serial dilutions of Bitopertin (R enantiomer) in HBS.
-
Add the diluted compound or vehicle control to the respective wells.
-
Incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature.
-
-
Glycine Uptake:
-
Prepare a solution of [³H]-Glycine in HBS at a concentration at or below its Kₘ for GlyT1.
-
Add the [³H]-Glycine solution to all wells to initiate the uptake reaction.
-
Incubate for a specific time (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of glycine uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Wash the cells three times with ice-cold HBS to remove unincorporated [³H]-Glycine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known GlyT1 inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the Bitopertin (R enantiomer) concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Competitive Radioligand Binding Assay
This assay measures the ability of Bitopertin (R enantiomer) to displace a radiolabeled ligand that binds to the GlyT1 transporter.
Materials:
-
Membrane Preparation: Membranes from CHO cells expressing human GlyT1b.
-
Assay Buffer: Tris-HCl buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Radioligand: [³H]ORG24598.
-
Test Compound: Bitopertin (R enantiomer) dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known GlyT1 ligand (e.g., unlabeled ORG24598).
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Cocktail.
-
Scintillation Counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the CHO-hGlyT1b cell membranes to each well.
-
Add serial dilutions of Bitopertin (R enantiomer) or vehicle control to the respective wells.
-
For the determination of non-specific binding, add a saturating concentration of an unlabeled GlyT1 ligand.
-
-
Radioligand Addition and Incubation:
-
Add [³H]ORG24598 to all wells at a concentration at or below its K₋.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[1]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Bitopertin (R enantiomer) concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Bitopertin and a general workflow for its in vitro characterization.
Caption: GlyT1 Inhibition and NMDA Receptor Potentiation.
Caption: Modulation of Heme Biosynthesis by Bitopertin.
Caption: In Vitro Assay Workflow for Bitopertin.
References
- 1. glpbio.com [glpbio.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Bitopertin R enantiomer | 845614-12-2 | VIB61412 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. discmedicine.com [discmedicine.com]
- 7. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 8. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. medicago.se [medicago.se]
Application Notes and Protocols for Bitopertin (R enantiomer) in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bitopertin (R enantiomer), a selective glycine transporter 1 (GlyT1) inhibitor, in primary neuronal cultures. The protocols outlined below are designed to facilitate the investigation of its effects on N-methyl-D-aspartate receptor (NMDAR) signaling, synaptic plasticity, and neuroprotection.
Introduction
Bitopertin is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] By blocking GlyT1, Bitopertin increases the extracellular concentration of glycine, an obligatory co-agonist of the N-methyl-D-aspartate receptor (NMDAR).[2][3][4] This enhancement of NMDAR function makes Bitopertin a valuable tool for studying glutamatergic neurotransmission and its role in various neurological and psychiatric conditions.[2][5] The R enantiomer of Bitopertin is a potent inhibitor of glycine uptake at human GlyT1 with an IC50 of 25 nM.[1]
Mechanism of Action
Bitopertin's primary mechanism of action is the non-competitive inhibition of GlyT1, which leads to an increase in synaptic glycine levels. This, in turn, potentiates the activity of NMDARs, which are critical for synaptic plasticity, learning, and memory.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data for Bitopertin (R enantiomer) from in vitro and in vivo studies.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Type/System | Reference |
| IC50 (GlyT1) | 25 ± 2 nM | hGlyT1b expressing CHO cells | [1] |
| Ki (hGlyT1b) | 8.1 nM | hGlyT1b expressing CHO cells | [1] |
| LTP Enhancement | 30 nM, 100 nM | Rat hippocampal slices | [2] |
| LTP (No effect) | 300 nM | Rat hippocampal slices | [2] |
Table 2: In Vivo Effects (Rodent Models)
| Effect | Dose | Species | Reference |
| Increased CSF Glycine | 1-10 mg/kg (p.o.) | Rat | [1] |
| Increased Striatal Glycine | 1-30 mg/kg (p.o.) | Rat | [1] |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic day 18 (E18) rats or mice.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Dissection medium: HBSS with 20% FBS
-
Digestion solution: Papain (20 U/mL) in Hibernate-E medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect out the embryonic cortices or hippocampi in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed plating medium.
-
Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Treatment with Bitopertin
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Bitopertin (R enantiomer) in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10 nM - 1 µM) immediately before use. Ensure the final DMSO concentration is below 0.1%.
Treatment Protocol:
-
At the desired DIV (e.g., DIV 10-14), remove half of the culture medium from each well.
-
Add an equal volume of fresh, pre-warmed medium containing the desired final concentration of Bitopertin.
-
For control wells, add medium containing the same concentration of DMSO as the treated wells.
-
Incubate the cultures for the desired duration (e.g., 30 minutes to 24 hours) before proceeding with the experimental assay.
Assay for NMDAR-Mediated Synaptic Plasticity (Long-Term Potentiation - LTP)
This protocol describes a method to chemically induce and measure LTP in primary neuronal cultures.
Materials:
-
Tyrode's solution (containing in mM: 124 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 30 glucose, and 25 HEPES, pH 7.4)
-
LTP induction solution: Mg²⁺-free Tyrode's solution containing 200 µM glycine and 1 µM strychnine.
-
Fixation and permeabilization solutions for immunocytochemistry.
-
Primary antibody against GluA1 (a subunit of AMPA receptors).
-
Fluorescently labeled secondary antibody.
Procedure:
-
Treat mature neuronal cultures (DIV 14-21) with Bitopertin (30 nM or 100 nM) or vehicle for 30 minutes.
-
Wash the cells with Tyrode's solution.
-
Induce LTP by incubating the cells in the LTP induction solution for 3-5 minutes at room temperature.
-
Wash the cells with Tyrode's solution and return them to their original conditioned medium.
-
Incubate for 30-60 minutes at 37°C.
-
Fix, permeabilize, and perform immunocytochemistry for GluA1 to visualize changes in synaptic AMPA receptor expression, a hallmark of LTP.
-
Quantify the fluorescence intensity of GluA1 puncta along dendrites using imaging software.
Neuroprotection Assay against Excitotoxicity
This protocol assesses the potential of Bitopertin to protect neurons from glutamate- or NMDA-induced excitotoxicity.
Materials:
-
NMDA or Glutamate stock solution.
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining).
Procedure:
-
Pre-treat mature neuronal cultures (DIV 10-14) with various concentrations of Bitopertin (e.g., 10 nM - 1 µM) for 1 to 24 hours.
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 50-100 µM) or glutamate (e.g., 20-50 µM) for 15-30 minutes in a minimal salt solution.
-
Remove the excitotoxic stimulus and replace it with the original conditioned medium containing Bitopertin or vehicle.
-
Incubate for 24 hours.
-
Assess cell viability using a standard assay.
Analysis of Downstream Signaling Pathways
This protocol outlines the investigation of signaling molecules downstream of NMDAR activation, such as CREB phosphorylation.
Materials:
-
Lysis buffer for protein extraction.
-
Primary antibodies against phospho-CREB and total CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Treat mature neuronal cultures with Bitopertin (e.g., 100 nM) for a specified time (e.g., 15-60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting to detect the levels of phosphorylated CREB (pCREB) and total CREB.
-
Quantify the band intensities and express the results as a ratio of pCREB to total CREB.
Concluding Remarks
These application notes and protocols provide a framework for utilizing Bitopertin (R enantiomer) in primary neuronal cultures. Researchers are encouraged to optimize these protocols for their specific experimental needs and cell culture systems. The provided information should enable the effective investigation of Bitopertin's role in modulating NMDAR-dependent processes and its potential as a therapeutic agent.
References
- 1. GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bitopertin (R enantiomer) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of Bitopertin (the R enantiomer, also known as RG1678 or RO4917838) for in vivo animal studies. The information is compiled from various preclinical investigations and is intended to guide researchers in designing their own experiments.
Introduction
Bitopertin is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] Its mechanism of action involves blocking the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations. This modulation of glycinergic neurotransmission has been explored for therapeutic applications in central nervous system disorders.[2] More recently, Bitopertin's role in regulating heme biosynthesis by limiting glycine uptake in erythroid precursor cells has led to its investigation in the context of erythropoietic porphyrias.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the dosages of Bitopertin used in various in vivo animal studies, categorized by species and disease model.
Table 1: Bitopertin Dosage in Mouse Models
| Disease Model | Strain | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Inflammatory Pain | Not Specified | Intraperitoneal (i.p.) | 0.1, 0.33, 1, 3.3, 10 mg/kg | Single dose | Dose-dependent antiallodynic and antihyperalgesic effects. EC50 of 0.6 mg/kg for allodynia and 1.1 mg/kg for hyperalgesia. | [5][6] |
| Neuropathic Pain | Not Specified | Intraperitoneal (i.p.) | 10 mg/kg | Single dose and long-term (4 weeks) | Significant increase in reaction thresholds to mechanical and thermal stimuli. | [5][6] |
| Erythropoietic Protoporphyria (EPP) | Fechm1Pas | In-diet | 100 ppm, 200 ppm | 8 and 32 weeks | Dose-dependent reduction in erythrocyte protoporphyrin IX (PPIX) accumulation and improvement in liver disease parameters. | [3][7][8] |
| X-linked Protoporphyria (XLPP) | Alas2Q548X | In-diet | 100 ppm | 8 weeks | Reduced PPIX levels. | [1] |
| β-thalassemia | Not Specified | Not Specified | 30 mg/kg/day | Not Specified | Improved anemia. | [9] |
| General Glycine Uptake Inhibition | C57BL/6J | Oral Gavage | 0.3 - 30 mg/kg | 3 days | Inhibition of glycine uptake in peripheral blood cells. | [3][7] |
Table 2: Bitopertin Dosage in Rat Models
| Study Type | Strain | Route of Administration | Dosage | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pharmacokinetics | Sprague-Dawley | Subcutaneous (s.c.) | 0.03, 0.1, 0.3, 1, 3 mg/kg | Single dose | Dose-dependent plasma concentrations, slow absorption and elimination. |[10][11] | | Pharmacokinetics | Sprague-Dawley | Intravenous (i.v.) | 0.1 mg/kg | Single dose | Characterization of pharmacokinetic parameters. |[10][12] | | General Glycine Uptake Inhibition | Wistar | Oral Gavage | 0.1 - 3 mg/kg | 7 days | Inhibition of glycine uptake in peripheral blood cells. |[3][7] |
Experimental Protocols
Protocol for Investigating the Analgesic Effects of Bitopertin in a Mouse Model of Inflammatory Pain
This protocol is based on the methodology described in studies investigating the effects of Bitopertin on inflammatory pain.[5][6]
3.1.1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or similar
-
Induction of Inflammation: Injection of 20 µL of 1% λ-carrageenan in saline into the plantar surface of the hind paw.
3.1.2. Drug Preparation and Administration:
-
Vehicle: Saline or a suitable vehicle.
-
Bitopertin Doses: 0.1, 0.33, 1, 3.3, and 10 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer Bitopertin or vehicle 2 hours before behavioral testing.
3.1.3. Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source.
-
Timeline: Measure baseline thresholds before carrageenan injection. Conduct post-treatment testing at various time points (e.g., 2, 4, 6 hours) after Bitopertin administration.
3.1.4. Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each dose.
-
Determine the EC50 value using a dose-response curve.
Protocol for Evaluating the Efficacy of Bitopertin in a Mouse Model of Erythropoietic Protoporphyria (EPP)
This protocol is adapted from studies assessing the impact of Bitopertin on protoporphyrin IX levels in an EPP mouse model.[3][7]
3.2.1. Animal Model:
-
Species: Mouse
-
Strain: Fechm1Pas/m1Pas
3.2.2. Drug Administration:
-
Formulation: Bitopertin incorporated into standard rodent chow.
-
Dosage: 100 ppm and 200 ppm in the diet.
-
Duration: 8 to 32 weeks.
-
Control Group: Mice fed a standard diet without Bitopertin.
3.2.3. Sample Collection and Analysis:
-
Blood Collection: Collect peripheral blood at regular intervals (e.g., bi-weekly) for measurement of erythrocyte PPIX levels and complete blood counts.
-
Tissue Collection: At the end of the study, collect liver tissue for histological analysis of fibrosis and cholestasis.
-
PPIX Measurement: Use a validated method, such as fluorescence spectroscopy or HPLC, to quantify PPIX levels in red blood cells.
3.2.4. Data Analysis:
-
Compare PPIX levels, hematological parameters, and liver histology between the control and Bitopertin-treated groups.
-
Assess the dose-dependent effects of Bitopertin.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bitopertin in the Central Nervous System (Pain Modulation)
Caption: Mechanism of Bitopertin in pain modulation.
Signaling Pathway of Bitopertin in Erythroid Precursor Cells (Heme Synthesis Modulation)
Caption: Bitopertin's role in heme synthesis.
Experimental Workflow for In Vivo Efficacy Study of Bitopertin
Caption: Workflow for a typical in vivo study.
References
- 1. discmedicine.com [discmedicine.com]
- 2. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 3. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | The GlyT1 Inhibitor Bitopertin Ameliorates Allodynia and Hyperalgesia in Animal Models of Neuropathic and Inflammatory Pain [frontiersin.org]
- 6. The GlyT1 Inhibitor Bitopertin Ameliorates Allodynia and Hyperalgesia in Animal Models of Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discmedicine.com [discmedicine.com]
- 9. Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preparing Stock Solutions of Bitopertin (R enantiomer) for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation of stock solutions of Bitopertin (R enantiomer), a potent and selective glycine transporter 1 (GlyT1) inhibitor. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical experiments. This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure the stability and integrity of the compound.
Introduction to Bitopertin
Bitopertin (RG1678) is a selective inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the synaptic cleft. By inhibiting GlyT1, Bitopertin increases the concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has led to its investigation in various neurological and psychiatric disorders. The R enantiomer of Bitopertin is the active stereoisomer. For in vitro and in vivo studies, the preparation of accurate and stable stock solutions is a fundamental prerequisite for dose-response experiments and other pharmacological assays.
Physicochemical Properties of Bitopertin (R enantiomer)
A thorough understanding of the physicochemical properties of Bitopertin is essential for its proper handling and solution preparation.
| Property | Value |
| Molecular Formula | C₂₁H₂₀F₇N₃O₄S |
| Molecular Weight | 543.46 g/mol [1] |
| Appearance | White to off-white solid powder[1] |
Solubility Data
Bitopertin is a hydrophobic compound with low aqueous solubility. The choice of an appropriate solvent is critical for preparing concentrated stock solutions.
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL[2] | ~92 mM[3] |
| Ethanol | 5 mg/mL[1][3] | ~9.2 mM[3] |
| DMF:PBS (pH 7.2) (1:12) | 0.25 mg/mL[1] | ~0.46 mM |
| Water | Low aqueous solubility | Not recommended for stock solutions |
Note: Sonication and gentle warming (to 37°C) can aid in the dissolution of Bitopertin.[1]
Recommended Materials and Equipment
-
Bitopertin (R enantiomer) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute)
-
Sterile, amber glass vials or polypropylene cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocols
Protocol for Preparing a 10 mM Bitopertin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
Step-by-Step Procedure:
-
Equilibrate: Allow the vial of Bitopertin powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Bitopertin powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.43 mg of Bitopertin (Molecular Weight = 543.46 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Bitopertin powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or cryovials to minimize freeze-thaw cycles.
-
Storage: For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to one year.[3] For short-term use (within a week), aliquots can be stored at 4°C.[3]
Diagram of Stock Solution Preparation Workflow:
Caption: Workflow for preparing Bitopertin stock solution.
Protocol for Preparing Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution to a final working concentration for treating cells in culture. It is crucial to ensure that the final DMSO concentration in the cell culture medium is non-toxic, typically ≤ 0.1%.[3]
Step-by-Step Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM Bitopertin stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
-
Mix Gently: Gently mix the contents of the wells after adding the compound.
Diagram of Cell Treatment Protocol:
Caption: Workflow for treating cells with Bitopertin.
Signaling Pathway of Bitopertin's Mechanism of Action
Bitopertin's primary mechanism of action involves the potentiation of NMDA receptor signaling through the inhibition of glycine reuptake.
Caption: Bitopertin's inhibition of GlyT1 enhances NMDA receptor signaling.
Conclusion
The protocols outlined in this application note provide a standardized approach to preparing Bitopertin (R enantiomer) stock solutions for experimental use. Adherence to these guidelines for solubilization, storage, and handling will contribute to the generation of high-quality, reproducible data in studies investigating the pharmacology of this GlyT1 inhibitor. Always refer to the product-specific information sheet for any batch-specific recommendations.
References
Application Notes and Protocols for the Quantification of Bitopertin (R-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitopertin (RG1678) is a selective glycine transporter 1 (GlyT1) inhibitor that has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. As an enantiopure compound (R-enantiomer), the accurate quantification of Bitopertin in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for both achiral and proposed chiral High-Performance Liquid Chromatography (HPLC) methods for the quantification of Bitopertin.
Mechanism of Action: GlyT1 Inhibition
Bitopertin exerts its effect by inhibiting the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[1][2][3] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2][4] By blocking GlyT1, Bitopertin increases the extracellular concentration of glycine, thereby potentiating NMDA receptor function.[3][5] This modulation of the glutamatergic system is believed to be the basis of its therapeutic potential.[5]
Caption: Mechanism of action of Bitopertin at the glutamatergic synapse.
I. Achiral HPLC-MS/MS Method for Quantification of Bitopertin in Plasma
This section details a validated method for the quantification of total Bitopertin (without enantiomeric separation) in plasma samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocol
1. Sample Preparation:
-
Method: Protein precipitation.
-
Procedure:
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Bitopertin or a structurally similar compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
-
References
- 1. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bitopertin - Wikipedia [en.wikipedia.org]
- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 4. d-nb.info [d-nb.info]
- 5. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bitopertin (R-enantiomer) Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the administration of the R-enantiomer of bitopertin, a selective Glycine Transporter 1 (GlyT1) inhibitor, in common rodent models. The following information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction to Bitopertin
Bitopertin is a potent and selective inhibitor of Glycine Transporter 1 (GlyT1).[1] By blocking the reuptake of glycine, bitopertin increases its extracellular concentration in the synaptic cleft. This enhancement of glycinergic neurotransmission potentiates the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive functions.[1] The R-enantiomer of bitopertin is the active form and has been investigated for its therapeutic potential in various neurological and psychiatric disorders. In rodent models, bitopertin has been shown to have pro-cognitive effects and is being explored for conditions such as schizophrenia. Furthermore, it has demonstrated efficacy in preclinical models of hematological disorders like β-thalassemia and erythropoietic protoporphyria (EPP) by modulating heme synthesis.[2][3][4]
Data Presentation: Pharmacokinetics and Dosing
The following tables summarize quantitative data from various studies on the administration of bitopertin in rodent models.
Table 1: Pharmacokinetic Parameters of Bitopertin in Female Sprague-Dawley Rats [5][6]
| Administration Route | Dose (mg/kg) | AUC₀₋∞ (ng·h/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Terminal T₁/₂ (h) | Clearance (L/h/kg) |
| Intravenous (IV) | 0.1 | 1540.1 | 225.3 | 0.08 | 51.3 | 0.07 |
| Subcutaneous (SC) | 0.03 | 439.6 | 6.5 | 3.7 | 35.1 | 0.07 |
| Subcutaneous (SC) | 0.1 | 1145.7 | 14.2 | 8.0 | 50.8 | 0.09 |
| Subcutaneous (SC) | 0.3 | 3167.3 | 29.8 | 10.7 | 64.6 | 0.10 |
| Subcutaneous (SC) | 1 | 7979.1 | 68.9 | 12.0 | 79.2 | 0.13 |
| Subcutaneous (SC) | 3 | 34018.9 | 164.2 | 24.0 | 110.3 | 0.09 |
Data from Frouni et al., 2023. AUC₀₋∞: Area under the concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; T₁/₂: Half-life.
Table 2: Oral Administration of Bitopertin in Mouse Models
| Mouse Model | Administration Method | Dose | Duration | Key Findings | Reference |
| Erythropoietic Protoporphyria (EPP) | Medicated Diet | 100 ppm | 8 weeks | Reduced Protoporphyrin IX (PPIX) levels. | [7] |
| Erythropoietic Protoporphyria (EPP) | Medicated Diet | 200 ppm | 8 and 32 weeks | Improved liver fibrosis and reduced ductular reaction. | |
| β-thalassemia (Hbbth3/+ mice) | Oral Gavage | Not specified | Not specified | Improved anemia, reduced hemolysis, and diminished ineffective erythropoiesis. | [3][4][8] |
| C57BL/6J Mice | Oral Gavage | 0.3-30 mg/kg | 3 days | Dose-dependent inhibition of glycine uptake in reticulocytes. |
ppm: parts per million.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of bitopertin and a general workflow for its administration in rodent studies.
Experimental Protocols
The following are detailed protocols for the administration of bitopertin via oral gavage, subcutaneous injection, and intravenous injection in mice and rats. These protocols are based on standard operating procedures and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Oral Gavage (PO)
Materials:
-
Bitopertin (R-enantiomer)
-
Appropriate vehicle (e.g., water, saline, or a suspension vehicle)
-
Gavage needles (flexible or stainless steel with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 20 mL/kg for rats.[10][12]
-
Prepare the bitopertin formulation at the desired concentration in the selected vehicle. Ensure the solution or suspension is homogeneous.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the hub at the last rib. Mark the needle to prevent over-insertion.[13]
-
Fill the syringe with the calculated volume of the bitopertin formulation and attach the gavage needle.
-
-
Restraint and Administration:
-
Mice: Restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.[14]
-
Rats: Securely restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[12]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[11]
-
Allow the animal to swallow the needle as you gently advance it into the esophagus to the pre-measured depth. Do not force the needle. [13]
-
Administer the formulation slowly and steadily.[10]
-
-
Post-Administration:
-
Gently withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[11]
-
Protocol 2: Subcutaneous (SC) Injection
Materials:
-
Bitopertin (R-enantiomer)
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes (1 mL)
-
Sterile needles
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the animal to calculate the required injection volume. Recommended maximum subcutaneous injection volumes are typically up to 10 mL/kg.[5]
-
Prepare the sterile bitopertin solution.
-
Draw the calculated volume into the syringe.
-
-
Restraint and Administration:
-
Mice: Scruff the mouse to lift a fold of loose skin over the back, creating a "tent".[3]
-
Rats: Gently restrain the rat and create a tent of skin over the dorsal scapular region.[5][15]
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[16]
-
Aspirate gently by pulling back the plunger to ensure a blood vessel has not been entered. If no blood appears, proceed with the injection.[5]
-
Inject the solution slowly.
-
-
Post-Administration:
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions at the injection site.
-
Protocol 3: Intravenous (IV) Injection (Tail Vein)
Materials:
-
Bitopertin (R-enantiomer)
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes (1 mL)
-
Sterile needles
-
Animal restrainer
-
Heat source (e.g., heat lamp or warming pad) to induce vasodilation
Procedure:
-
Preparation:
-
Weigh the animal to determine the injection volume. Bolus IV injections should not exceed 5 mL/kg.[2]
-
Prepare the sterile bitopertin solution and draw it into the syringe.
-
Place the animal in a restrainer, exposing the tail.
-
Warm the tail using a heat source to dilate the lateral tail veins. Be careful not to overheat the animal.[18]
-
-
Administration:
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Immobilize the tail and identify one of the lateral tail veins.
-
With the needle bevel facing up, insert it into the vein at a shallow angle, parallel to the vein.[2]
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Inject the solution slowly and observe for any swelling at the injection site, which would indicate an unsuccessful injection.
-
-
Post-Administration:
-
Carefully withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Disclaimer: These protocols are intended as a guide. All procedures should be performed by trained personnel in accordance with an approved institutional animal care and use committee (IACUC) protocol. Vehicle selection and formulation of bitopertin should be optimized based on the compound's solubility and the specific requirements of the study.
References
- 1. discmedicine.com [discmedicine.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discmedicine.com [discmedicine.com]
- 8. Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. ltk.uzh.ch [ltk.uzh.ch]
- 17. depts.ttu.edu [depts.ttu.edu]
- 18. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bitopertin (R enantiomer) Solubility in Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Bitopertin (R enantiomer) in various buffer systems. Understanding and overcoming these challenges is critical for successful in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Bitopertin (R enantiomer)?
A1: Bitopertin (R enantiomer) is a lipophilic molecule with low aqueous solubility. It is freely soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous buffers.[1] This characteristic is common for molecules with its structural complexity and is a key consideration for experimental design.
Q2: Why is my Bitopertin (R enantiomer) precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common issue known as "antisolvent precipitation." When a concentrated DMSO stock of a hydrophobic compound like Bitopertin is diluted into an aqueous buffer, the DMSO concentration decreases rapidly. Water acts as an antisolvent, causing the compound to come out of solution and form a precipitate. The final concentration of DMSO in your aqueous solution is a critical factor in maintaining solubility.
Q3: How does pH affect the solubility of Bitopertin (R enantiomer)?
A3: The chemical structure of Bitopertin includes a piperazine ring, which is a basic moiety. The predicted pKa of one of the piperazine nitrogens is approximately 7.4. This means that at a pH below 7.4, this nitrogen will be protonated, increasing the molecule's polarity and, consequently, its aqueous solubility. Conversely, at a pH above 7.4, the piperazine is predominantly in its neutral, less soluble form. Therefore, you can expect higher solubility in acidic to neutral buffers (pH < 7.4) and lower solubility in basic buffers (pH > 7.4).
Q4: What is the maximum concentration of Bitopertin (R enantiomer) I can expect to achieve in aqueous buffers?
A4: The achievable concentration in purely aqueous buffers is quite low. For instance, the solubility in simulated intestinal fluid is reported to be around 20 µg/mL in the fasted state (more acidic) and 60 µg/mL in the fed state. While specific data in common laboratory buffers is limited, these values suggest that achieving high concentrations without co-solvents or other solubilizing agents is challenging. For in vivo studies, formulations using a combination of DMSO and solubilizing agents like SBE-β-CD in saline or corn oil have been used to achieve concentrations of at least 2.5 mg/mL.[2]
Q5: Are there any recommended starting points for preparing a buffered solution of Bitopertin (R enantiomer)?
A5: Yes, a good starting point is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Then, dilute this stock solution into your desired aqueous buffer while ensuring the final DMSO concentration is kept as high as your experimental system tolerates (ideally not exceeding 1-2% to avoid off-target effects, though some cell lines may tolerate up to 5%). It is crucial to add the DMSO stock to the buffer dropwise while vortexing to facilitate mixing and minimize local high concentrations that can lead to immediate precipitation.
Quantitative Solubility Data
The following table summarizes the available solubility data for Bitopertin (R enantiomer).
| Solvent/Vehicle | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | High solubility, suitable for stock solutions. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution suitable for in vivo studies.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution suitable for in vivo studies.[2] |
| Fasted State Simulated Intestinal Fluid | ~20 µg/mL | |
| Fed State Simulated Intestinal Fluid | ~60 µg/mL |
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with Bitopertin (R enantiomer).
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Antisolvent Precipitation | 1. Decrease the final concentration of Bitopertin. 2. Increase the final concentration of DMSO. 3. Modify the dilution method. | 1. Start with a lower target concentration in your final solution. 2. If your experiment allows, increase the final DMSO percentage. Check cellular tolerance. 3. Add the DMSO stock to the buffer dropwise while vigorously vortexing the buffer. This avoids localized high concentrations of the compound. |
| Buffer pH is too high | Adjust the pH of your buffer. | Based on the predicted pKa of ~7.4, using a buffer with a pH at or below this value (e.g., pH 6.5-7.4) should improve solubility. Consider using a citrate or phosphate buffer in this range. |
Problem: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Metastable Solution | 1. Use a solubilizing agent. 2. Prepare fresh solutions before each experiment. | 1. For in vitro assays, consider the use of non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%). These can help stabilize the solution. 2. Due to the potential for the compound to fall out of a supersaturated solution, it is best practice to prepare the final diluted solution immediately before use. |
| Temperature Effects | Maintain a constant temperature. | Solubility can be temperature-dependent. Ensure that all solutions are maintained at a consistent temperature throughout the experiment. Avoid freeze-thaw cycles of the final diluted solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of Bitopertin (R enantiomer) powder (Molar Mass: 543.46 g/mol ). For 1 mL of a 10 mM stock, you will need 5.43 mg.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Phosphate Buffered Saline (PBS), pH 7.4
-
Thaw Stock: Thaw a vial of the 10 mM Bitopertin in DMSO stock solution at room temperature.
-
Pre-warm Buffer: Warm the PBS to the desired experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the PBS, add the required volume of the DMSO stock solution dropwise. To prepare 10 mL of a 10 µM solution, you would add 10 µL of the 10 mM stock to 9.99 mL of PBS. This results in a final DMSO concentration of 0.1%.
-
Final Mix: Continue to vortex for a few seconds after adding the stock to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting Bitopertin solubility issues.
Caption: Troubleshooting workflow for Bitopertin solubility.
This guide is intended to provide a starting point for addressing solubility challenges with Bitopertin (R enantiomer). Experimental conditions may require further optimization.
References
Technical Support Center: Optimizing Bitopertin (R enantiomer) Concentration for Cell Viability
Welcome to the technical support center for the use of Bitopertin (R enantiomer) in cell-based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of Bitopertin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bitopertin?
A1: Bitopertin is a potent and selective inhibitor of Glycine Transporter 1 (GlyT1).[1] By blocking GlyT1, Bitopertin prevents the reuptake of glycine into cells, leading to an increase in extracellular glycine concentrations. This mechanism is being explored for therapeutic applications in conditions such as schizophrenia, where it may enhance N-methyl-D-aspartate (NMDA) receptor function, and in certain hematologic disorders like erythropoietic protoporphyria (EPP) and β-thalassemia by limiting glycine availability for heme biosynthesis.[2]
Q2: How should I prepare Bitopertin for in vitro experiments?
A2: Bitopertin is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media does not exceed 0.1% to avoid solvent-induced cytotoxicity. If you observe precipitation when preparing your working solution, gentle heating and/or sonication can be used to aid dissolution.
Q3: What is the expected effect of Bitopertin on cell viability?
A3: The effect of Bitopertin on cell viability is cell-type dependent and is influenced by the concentration used. In studies on human erythroblasts, Bitopertin concentrations ranging from 0.45 nM to 1 μM have been shown to have no detrimental effect on cell viability. In a preclinical model of β-thalassemia, a 10 nM concentration of Bitopertin was observed to significantly increase the viability of erythroid precursors.
Data Presentation: Bitopertin Concentration and Cell Viability
The following tables summarize the observed effects of various Bitopertin concentrations on the viability of different cell types as reported in preclinical studies.
| Cell Type | Bitopertin Concentration | Observed Effect on Cell Viability | Reference |
| Human Erythroblasts | 0.45 nM - 1 µM | No effect on cell viability | [3] |
| β-thalassemic Erythroid Precursors | 10 nM | Significant increase in cell viability |
Note: The effects of Bitopertin on other cell lines, including cancerous and non-cancerous lines, are not as well-documented in publicly available literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Below are detailed protocols for common cell viability and apoptosis assays, which can be adapted for use with Bitopertin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Bitopertin (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 590 nm using a microplate reader.
WST-1 (Water Soluble Tetrazolium Salt) Assay
This is another colorimetric assay for the quantification of cell proliferation and viability.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
WST-1 Reagent Addition: After the treatment period, add 10 µL of WST-1 reagent to each well.[4]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.[4]
-
Absorbance Reading: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm.[4]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Preparation: Following treatment with Bitopertin, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugate (e.g., FITC-labeled) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in the MTT assay.
-
Possible Cause: Pipetting errors, uneven cell seeding, or the "edge effect" in 96-well plates.
-
Solution: Ensure thorough mixing of cell suspensions before plating. To mitigate the edge effect, avoid using the outermost wells of the plate; instead, fill them with sterile PBS or media.
Issue 2: Unexpectedly low cell viability readings with the MTT assay at non-toxic Bitopertin concentrations.
-
Possible Cause: Interference of porphyrin-related compounds with the MTT assay. Since Bitopertin modulates the heme synthesis pathway, it may lead to an accumulation of porphyrins, which can interfere with the formazan signal.
-
Solution: Consider using an alternative cell viability assay such as the WST-1 assay, which is less susceptible to interference from porphyrins.
Issue 3: High background in the Annexin V/PI assay.
-
Possible Cause: Harsh cell handling during harvesting (e.g., over-trypsinization) can cause membrane damage and lead to false positives.
-
Solution: Handle cells gently during harvesting. Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach the cells.
Issue 4: Bitopertin precipitates out of solution during the experiment.
-
Possible Cause: The compound's solubility limit may have been exceeded in the culture medium.
-
Solution: Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%). Prepare fresh dilutions of Bitopertin from a concentrated stock for each experiment. If solubility issues persist, consider the use of a non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.01%) in your vehicle control and treatment conditions, after verifying its compatibility with your cell line.
Visualizations
Caption: Bitopertin inhibits GlyT1, affecting two key pathways.
Caption: A typical workflow for assessing cell viability with Bitopertin.
Caption: A decision tree for troubleshooting cell viability assays.
References
- 1. discmedicine.com [discmedicine.com]
- 2. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. kumc.edu [kumc.edu]
How to minimize off-target effects of Bitopertin (R enantiomer)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential off-target effects of Bitopertin (R-enantiomer) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bitopertin?
Bitopertin is a selective and orally available inhibitor of the glycine transporter 1 (GlyT1).[1] By blocking this transporter, Bitopertin increases extracellular glycine levels.[2] This has two primary therapeutic implications that are considered its on-target effects:
-
Neurological Applications : In the central nervous system, glycine acts as a required co-agonist at N-methyl-D-aspartate (NMDA) receptors.[3][4] By increasing synaptic glycine, Bitopertin can potentiate NMDA receptor function, which was the basis for its initial investigation in schizophrenia.[3][4][5]
-
Hematological Applications : In developing red blood cells (erythrocytes), glycine is a crucial substrate for the first step in heme biosynthesis.[1][2][6] By limiting glycine uptake into erythroid precursors, Bitopertin can reduce the rate of heme production.[2][6] This mechanism is being explored for treating erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), disorders characterized by the accumulation of a toxic heme precursor, protoporphyrin IX (PPIX).[1][7]
Q2: How selective is Bitopertin? What are its known off-targets?
Bitopertin is reported to have an excellent selectivity profile. Its structure was optimized to ensure minimal off-target effects.[2] It potently inhibits human GlyT1 (hGlyT1) with no effect on the GlyT2 isoform up to a 30 μM concentration.[8][9] In a broad panel of 86 other targets—including receptors, enzymes, ion channels, and transporters—Bitopertin showed less than 41% inhibition at a 10 μM concentration, indicating high specificity.[8][9]
Table 1: Selectivity Profile of Bitopertin
| Target | Activity | Species | Value | Reference |
|---|---|---|---|---|
| On-Target | ||||
| GlyT1b | IC₅₀ ([³H]glycine uptake) | Human | 25 nM | [8][9] |
| GlyT1b | IC₅₀ ([³H]glycine uptake) | Mouse | 22 nM | [8][9] |
| GlyT1b | Kᵢ ([³H]ORG24598 binding) | Human | 8.1 nM | [8][9] |
| Off-Target | ||||
| GlyT2 | IC₅₀ (glycine uptake) | Human | > 30 µM | [8][9] |
| Panel of 86 Receptors, Enzymes, Ion Channels, Transporters | % Inhibition | Various | < 41% at 10 µM |[8][9] |
While the known off-target binding is low, unexpected experimental results could arise from interactions with un-tested targets or context-specific factors in your model system.
Troubleshooting Guide: Investigating Off-Target Effects
Q3: My experimental results are inconsistent with GlyT1 inhibition. How can I determine if I'm seeing an off-target effect?
Observing unexpected phenotypes requires a systematic approach to distinguish between on-target and off-target activities. The following workflow can help diagnose the issue.
Troubleshooting Steps:
-
Confirm On-Target Engagement :
-
Action : Perform a dose-response curve for Bitopertin in your assay.
-
Expected Outcome : The effect should occur in the nanomolar range, consistent with Bitopertin's known IC₅₀ for GlyT1 (22-25 nM).[8][9] If the effect only occurs at micromolar concentrations, it is more likely to be an off-target interaction.
-
-
Use a Structurally Unrelated Control :
-
Action : Test another well-characterized GlyT1 inhibitor with a different chemical scaffold.
-
Expected Outcome : If the unexpected phenotype is a true consequence of GlyT1 inhibition, it should be reproducible with a different inhibitor. If not, the effect is likely specific to the chemical structure of Bitopertin (an off-target effect).
-
-
Perform a Rescue Experiment :
-
Action : Since Bitopertin inhibits glycine uptake, try to "rescue" the phenotype by adding a high concentration of glycine to the extracellular medium.
-
Expected Outcome : An on-target effect may be partially or fully reversed by overcoming the transport blockade. An off-target effect is unlikely to be affected by glycine levels.
-
Q4: What practical strategies can I implement in my experiments to minimize potential off-target effects from the start?
Minimizing off-target effects is a key component of robust experimental design.[10]
-
Use the Lowest Effective Concentration : Based on your dose-response analysis, use the lowest concentration of Bitopertin that achieves the desired on-target effect. Higher concentrations increase the risk of engaging lower-affinity off-targets.
-
Optimize Exposure Time : Limit the duration of cell or animal exposure to Bitopertin to the minimum time required to observe the on-target phenotype. Prolonged exposure can lead to the accumulation of downstream effects that may be unrelated to the primary target.
-
Employ Genetic Controls : The most rigorous control is to use a genetic model (e.g., CRISPR/Cas9-mediated GlyT1 knockout or knockdown).
-
Action : Compare the phenotype induced by Bitopertin in wild-type cells/animals to that of a GlyT1-deficient model.
-
Expected Outcome : If Bitopertin produces the same effect in a GlyT1-knockout model, the effect is definitively off-target.
-
Appendix: Experimental Protocols
Protocol 1: In Vitro Glycine Uptake Assay
This protocol allows you to functionally assess GlyT1 inhibition by Bitopertin in your specific cell line.
Objective : To measure the IC₅₀ of Bitopertin for the inhibition of glycine transport.
Materials :
-
Cells expressing GlyT1 (e.g., CHO cells stably expressing hGlyT1b, or your experimental cell line).
-
[³H]glycine (radiolabeled glycine).
-
Bitopertin stock solution (in DMSO).
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Scintillation fluid and counter.
Methodology :
-
Cell Plating : Plate cells in a suitable multi-well format (e.g., 24-well plate) and grow to ~90% confluency.
-
Pre-incubation : Aspirate the culture medium. Wash cells once with Uptake Buffer. Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of Bitopertin (e.g., 0.1 nM to 30 µM) diluted in Uptake Buffer. Include a vehicle control (DMSO).
-
Initiate Uptake : Add [³H]glycine to each well at a final concentration near its Kₘ for the transporter and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Terminate Uptake : Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Uptake Buffer to remove unincorporated radiolabel.
-
Cell Lysis : Lyse the cells in each well (e.g., with 0.1 M NaOH or 1% SDS).
-
Quantification : Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis : Plot the percentage of inhibition against the log concentration of Bitopertin. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Off-Target Profiling using In Silico and In Vitro Screening
This protocol outlines a strategy for identifying potential off-targets when an off-target effect is suspected.
Objective : To predict and confirm novel off-targets of Bitopertin.
Part A: In Silico Prediction (Computational Screening)
-
Method : Utilize computational tools and databases (e.g., ChEMBL, PubChem BioAssay, SwissTargetPrediction) to screen the chemical structure of Bitopertin against a large library of known protein targets. These tools use algorithms based on chemical similarity and machine learning to predict potential interactions.[10][12]
-
Output : A ranked list of potential protein targets based on prediction scores. This list provides testable hypotheses for in vitro validation.
Part B: In Vitro Profiling (Biochemical or Cellular Screening)
-
Method : Submit Bitopertin to a commercial service that offers broad off-target screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include hundreds of GPCRs, kinases, ion channels, and transporters.
-
Procedure : The service will perform radioligand binding assays or functional assays to measure the activity of Bitopertin against each target in the panel, typically at a fixed concentration (e.g., 10 µM).
-
Output : A report detailing the percent inhibition or activation for each target. "Hits" are typically defined as targets showing >50% inhibition at the screening concentration. Any confirmed hits from this screen should be followed up with full dose-response studies to determine potency (IC₅₀ or Kᵢ).
References
- 1. discmedicine.com [discmedicine.com]
- 2. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 3. Bitopertin - Wikipedia [en.wikipedia.org]
- 4. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. discmedicine.com [discmedicine.com]
- 7. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetmol.cn [targetmol.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Bitopertin (R enantiomer)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the R enantiomer of Bitopertin.
Frequently Asked Questions (FAQs)
Q1: What is Bitopertin and its primary mechanism of action?
A1: Bitopertin (also known as RG1678) is a selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] Its R enantiomer is the active form. By blocking GlyT1, Bitopertin increases the concentration of glycine in the synaptic cleft, which enhances N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission.[2] This mechanism is being explored for therapeutic applications in central nervous system disorders like schizophrenia.[3][4] Additionally, Bitopertin modulates heme biosynthesis by limiting the glycine supply to developing red blood cells, making it a potential treatment for hematologic diseases such as erythropoietic protoporphyria (EPP).[5][6][7]
Q2: What are the known bioavailability challenges associated with Bitopertin?
A2: While Bitopertin is orally available, its clinical pharmacokinetics are sensitive to the drug substance's particle size and the dosage form.[8] Studies have indicated that at doses exceeding 50 mg, the absorption of Bitopertin may be limited by its solubility.[9] Being a lipophilic molecule, its poor aqueous solubility can be a significant barrier to achieving optimal oral bioavailability.[9]
Q3: What are the key physicochemical properties of the Bitopertin R enantiomer?
A3: The R enantiomer of Bitopertin has the following properties:
-
Oral Bioavailability: In preclinical studies, the oral bioavailability was reported to be 78% in rats and 56% in monkeys.[1] In humans, absorption is considered good at doses below 80 mg.[9]
-
Plasma Protein Binding: Bitopertin exhibits high plasma protein binding, around 97% in preclinical species and 98% in humans.[1]
Q4: Has the impact of food on Bitopertin's bioavailability been studied?
A4: While specific food-effect studies on Bitopertin are not detailed in the provided search results, it is a common consideration for lipophilic drugs with solubility-limited absorption. Food, particularly high-fat meals, can sometimes enhance the absorption of such compounds by increasing their solubilization through the stimulation of bile secretion. However, this can also introduce variability in drug exposure.
Troubleshooting Guide for Poor Bioavailability of Bitopertin (R enantiomer)
This guide provides potential strategies and experimental protocols to address suboptimal in vivo bioavailability of Bitopertin's R enantiomer.
Issue 1: Low and Variable Absorption Due to Poor Aqueous Solubility
Potential Cause: The crystalline form of Bitopertin may have a low dissolution rate in the gastrointestinal fluids, leading to incomplete absorption.
Suggested Strategies:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state can significantly improve its aqueous solubility and dissolution rate.[10][11][12][13][14]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating Bitopertin in lipidic vehicles can enhance its solubilization and absorption via the lymphatic pathway.[15][16][17][18][19]
Experimental Protocols
Protocol 1: Preparation and Evaluation of Micronized Bitopertin
Objective: To enhance the dissolution rate of Bitopertin by reducing its particle size.
Methodology:
-
Milling: Employ jet milling or ball milling techniques to reduce the particle size of the Bitopertin R enantiomer powder.
-
Particle Size Analysis: Characterize the particle size distribution of the micronized powder using laser diffraction or dynamic light scattering.
-
In Vitro Dissolution Testing:
-
Perform dissolution studies using a USP apparatus II (paddle method) in biorelevant media (e.g., FaSSIF and FeSSIF) to simulate fed and fasted states.
-
Compare the dissolution profile of micronized Bitopertin with the unformulated drug.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the micronized formulation and a control (unformulated Bitopertin) to a suitable animal model (e.g., Sprague-Dawley rats) via oral gavage.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of Bitopertin using a validated LC-MS/MS method.[8][20]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) to assess the improvement in bioavailability.
-
Protocol 2: Formulation of a Bitopertin Amorphous Solid Dispersion (ASD)
Objective: To improve the solubility and dissolution rate of Bitopertin by creating an amorphous solid dispersion.
Methodology:
-
Polymer and Solvent Selection:
-
Screen various polymers for their ability to form a stable amorphous dispersion with Bitopertin (e.g., PVP, HPMC, HPMCAS).[11]
-
Select a suitable solvent system that dissolves both the drug and the polymer.
-
-
ASD Preparation (Spray Drying):
-
Dissolve Bitopertin and the selected polymer in the chosen solvent.
-
Spray-dry the solution using a laboratory-scale spray dryer, optimizing parameters such as inlet temperature, feed rate, and atomization pressure.
-
-
Physicochemical Characterization:
-
Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Assess the physical stability of the ASD under accelerated storage conditions.
-
-
In Vitro and In Vivo Evaluation: Follow steps 3 and 4 as described in Protocol 1 to evaluate the dissolution and pharmacokinetic profiles of the ASD formulation.
Protocol 3: Development of a Bitopertin Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To enhance the oral bioavailability of Bitopertin through a lipid-based formulation.
Methodology:
-
Excipient Screening:
-
Determine the solubility of Bitopertin in various oils, surfactants, and co-solvents.
-
Construct ternary phase diagrams to identify the self-emulsification region.
-
-
SEDDS Formulation:
-
Prepare different SEDDS formulations by mixing the selected oil, surfactant, and co-solvent in varying ratios.
-
Incorporate Bitopertin into the optimized SEDDS pre-concentrate.
-
-
Characterization of SEDDS:
-
Visually assess the self-emulsification process upon dilution in aqueous media.
-
Measure the droplet size and zeta potential of the resulting emulsion using dynamic light scattering.
-
-
In Vitro and In Vivo Evaluation: Follow steps 3 and 4 as described in Protocol 1 to assess the dissolution (in this case, drug release from the emulsion) and pharmacokinetic performance of the SEDDS formulation.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Bitopertin
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | Oral | - | - | - | - | 78% | [1] |
| Monkey | Oral | - | - | - | - | 56% | [1] |
| Rat | Subcutaneous | 0.03 mg/kg | - | 3.7 | 439.6 | - | [20] |
| Rat | Subcutaneous | 3 mg/kg | - | 24.0 | 34,018.9 | - | [20] |
Table 2: Results from Phase 2 AURORA Study of Bitopertin in EPP Patients
| Treatment Group | Dose | Mean Change in PPIX from Baseline | Reduction in Phototoxic Reactions with Pain (vs. Placebo) | Reference |
| Bitopertin | 20 mg | -21.6% | 60% | [21][22][23] |
| Bitopertin | 60 mg | -40.7% | 75% (statistically significant) | [21][22][23] |
| Placebo | - | +8.0% | - | [21] |
Visualizations
Caption: Mechanism of action of Bitopertin as a GlyT1 inhibitor.
Caption: Experimental workflow for improving Bitopertin's bioavailability.
Caption: Factors influencing the oral bioavailability of Bitopertin.
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. Bitopertin | C21H20F7N3O4S | CID 24946690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bitopertin R enantiomer | 845614-12-2 | VIB61412 [biosynth.com]
- 5. discmedicine.com [discmedicine.com]
- 6. Disc Medicine Announces Submission of New Drug Application (NDA) to US FDA for Accelerated Approval of Bitopertin for Patients with Erythropoietic Protoporphyria (EPP) - BioSpace [biospace.com]
- 7. discmedicine.com [discmedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. Combining ‘Bottom-Up’ and ‘Top-Down’ Methods to Assess Ethnic Difference in Clearance: Bitopertin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 12. scispace.com [scispace.com]
- 13. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase 2 AURORA Trial: Bitopertin's Impact on EPP Patients [synapse.patsnap.com]
- 22. checkorphan.org [checkorphan.org]
- 23. hcplive.com [hcplive.com]
Refining experimental protocols for Bitopertin (R enantiomer) studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bitopertin (R enantiomer).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bitopertin?
A1: Bitopertin is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] By blocking GlyT1, Bitopertin increases the extracellular concentration of glycine. This has two primary therapeutic implications currently under investigation:
-
Neurological Disorders (e.g., Schizophrenia): In the central nervous system, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. By increasing synaptic glycine levels, Bitopertin is thought to potentiate NMDA receptor function, which may help alleviate negative symptoms and cognitive deficits associated with schizophrenia.[2]
-
Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP): Glycine is a crucial substrate for the first step in heme biosynthesis. In erythroid cells, inhibiting glycine uptake with Bitopertin can reduce the production of protoporphyrin IX (PPIX), the toxic metabolite that accumulates in EPP and XLP.[3]
Q2: What is the difference between the R enantiomer and the S enantiomer of Bitopertin?
A2: For a precursor to Bitopertin, the (S)-enantiomer demonstrated higher GlyT1 potency and in vivo efficacy compared to the (R)-enantiomer.[1] However, specific comparative activity data for the final R and S enantiomers of Bitopertin is not extensively published in the provided search results. It is crucial to refer to the manufacturer's documentation for the specific enantiomer being used.
Q3: How should I prepare and store Bitopertin stock solutions?
A3: Bitopertin is soluble in DMSO.[4][5] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.
-
Preparation: Dissolve Bitopertin powder in 100% DMSO to a concentration of 10 mM. Sonication may be required to fully dissolve the compound.[5]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[4] For short-term storage (up to one week), aliquots can be kept at 4°C.[5]
For in vivo studies, the vehicle will depend on the route of administration and animal model. Common vehicles include:
-
10% DMSO in 90% (20% SBE-β-CD in Saline)[4]
-
10% DMSO in 90% Corn Oil[4]
-
Water with 0.3% Tween 80 (for mice)[5]
-
Polysorbate 80, HEC, Methyl- and Propylparaben pH 6.0 (for rats)[5]
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]
Troubleshooting Guides
In Vitro Assays
Problem 1: Low or no inhibition of glycine uptake in my cell-based assay.
| Potential Cause | Troubleshooting Step |
| Incorrect Cell Line | Ensure you are using a cell line that expresses GlyT1, such as CHO cells stably overexpressing human GlyT1a.[6] |
| Poor Compound Solubility | Visually inspect the final dilution of Bitopertin in your assay medium for any precipitation. The final DMSO concentration should typically not exceed 0.1% to maintain solubility and minimize solvent toxicity.[5] If solubility is an issue, consider using a different vehicle or a lower final concentration. |
| Degraded Compound | Use freshly prepared working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution.[4] |
| Assay Conditions Not Optimal | Optimize incubation times and glycine concentration. The uptake of radiolabeled glycine is time-dependent.[6] Ensure the concentration of labeled glycine is appropriate for detecting inhibition. |
| Cell Health Issues | Confirm cell viability before and after the assay. High cell density or poor culture conditions can affect transporter function. |
Problem 2: High background signal in my radiolabeled glycine uptake assay.
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Ensure thorough and rapid washing of the cells with ice-cold buffer to remove all extracellular radiolabeled glycine. |
| Non-specific Binding | Include a control with a known, potent GlyT1 inhibitor (e.g., Sarcosine) at a high concentration to determine the level of non-specific binding and uptake.[6] |
| Filter Plate Issues | If using a filter plate, ensure the filters are appropriate for your cell type and that they are properly wetted before use to prevent leakage. |
Problem 3: Bitopertin appears to be cytotoxic in my cell viability assay.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically ≤ 0.1%).[5] Run a vehicle-only control. |
| Assay Interference | Some small molecules can interfere with the readouts of common viability assays (e.g., MTT, MTS).[7] Consider using an orthogonal assay that measures a different marker of cell viability (e.g., ATP levels, membrane integrity). |
| On-target Toxicity | In some cell lines, prolonged or high-concentration inhibition of GlyT1 could potentially impact cellular processes. Perform a dose-response and time-course experiment to determine the IC50 for cytotoxicity. |
In Vivo Studies
Problem 1: Lack of expected phenotype (e.g., no reduction in PPIX in an EPP mouse model).
| Potential Cause | Troubleshooting Step |
| Insufficient Dose or Exposure | Verify the dose and route of administration are appropriate for the model.[8] Analyze plasma levels of Bitopertin to confirm adequate drug exposure. |
| Incorrect Vehicle or Formulation | Ensure Bitopertin is fully dissolved in the vehicle. If administered in feed, confirm homogenous mixing and stability of the compound in the chow. |
| Animal Model Variability | The genetic background and age of the animals can influence the severity of the phenotype and response to treatment. Ensure consistency in your animal cohorts. |
| Timing of Assessment | The therapeutic effect may be time-dependent. Consider extending the treatment duration.[8] |
Problem 2: Unexpected adverse effects in treated animals.
| Potential Cause | Troubleshooting Step |
| Off-target Effects | While Bitopertin is selective for GlyT1, high doses may lead to off-target effects.[1] Review the literature for known off-target activities of GlyT1 inhibitors. |
| Vehicle Toxicity | Administer the vehicle alone to a control group to rule out any adverse effects from the formulation components. |
| Metabolite Effects | Consider the potential for active or toxic metabolites of Bitopertin in the specific animal model being used. |
Quantitative Data
Table 1: In Vitro Potency of Bitopertin
| Assay | Cell Line/System | Parameter | Value |
| [³H]glycine uptake | CHO cells expressing hGlyT1b | IC₅₀ | 25 ± 2 nM |
| [³H]glycine uptake | CHO cells expressing mGlyT1b | IC₅₀ | 22 ± 5 nM |
| [³H]ORG24598 binding | CHO cells expressing hGlyT1b | Kᵢ | 8.1 nM |
| ALA production inhibition | K562-EPP cells | EC₅₀ | 3.2 nM[3] |
| PPIX production inhibition | K562-EPP cells | EC₅₀ | 3.4 nM[3] |
| Glycine uptake inhibition | Mouse erythrocytes (ex vivo) | EC₅₀ | 1.2 nM[3] |
| Glycine uptake inhibition | Rat erythrocytes (ex vivo) | EC₅₀ | 2.0 nM[3] |
Table 2: Pharmacokinetic Parameters of Bitopertin in Rats (Female Sprague-Dawley)
| Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋∞ (ng·h/mL) | T₁/₂ (h) |
| Sub-cutaneous | 0.03 | - | 3.7 | 439.6 | 35.06 |
| Sub-cutaneous | 0.1 | - | - | - | - |
| Sub-cutaneous | 0.3 | - | - | - | - |
| Sub-cutaneous | 1 | - | - | - | - |
| Sub-cutaneous | 3 | - | 24.0 | 34,018.9 | 110.32 |
| Intravenous | 0.1 | - | - | - | - |
| Data is sparse in the provided search result.[9] |
Experimental Protocols
1. Glycine Uptake Assay in CHO cells stably expressing hGlyT1
This protocol is adapted from methodologies for measuring GlyT1 function.[6]
-
Cell Plating: Seed CHO cells stably expressing hGlyT1a into a 384-well plate and culture overnight.
-
Compound Incubation:
-
Wash cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
Add Bitopertin at various concentrations (in assay buffer) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known GlyT1 inhibitor).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Glycine Uptake:
-
Add a solution containing [³H]glycine (e.g., final concentration of 1 µM) to each well.
-
Incubate for a short period (e.g., 10 minutes) to allow for glycine uptake.[2]
-
-
Termination and Lysis:
-
Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold assay buffer to stop the uptake and remove extracellular [³H]glycine.
-
Lyse the cells by adding a scintillation cocktail or a suitable lysis buffer.
-
-
Detection: Measure the amount of incorporated [³H]glycine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of Bitopertin relative to the vehicle control.
2. CRISPR-Cas9 Mediated Knockdown of FECH in K562 Cells
This protocol provides a general workflow for creating an EPP cell model.[10]
-
gRNA Design and Cloning:
-
Design guide RNAs (gRNAs) targeting an early exon of the FECH gene. Use online tools to minimize off-target effects.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection/Electroporation:
-
Culture K562 cells to an optimal density.
-
Deliver the Cas9/gRNA plasmid into the K562 cells using an optimized electroporation or transfection protocol.
-
-
Single-Cell Cloning:
-
Following transfection, dilute the cells and plate them into 96-well plates to isolate single clones.
-
Expand the single-cell clones.
-
-
Verification of Knockdown/Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Use PCR to amplify the target region and sequence the amplicons to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence or significant reduction of the FECH protein.
-
Functional Assay: Measure the accumulation of PPIX in the engineered cells to confirm the EPP phenotype.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following DOT script visualizes the potentiation of the NMDA receptor signaling pathway by Bitopertin. Glycine acts as a co-agonist with glutamate to activate the NMDA receptor, leading to calcium influx and downstream signaling cascades involved in synaptic plasticity.[10][11]
Heme Biosynthesis Pathway
This diagram illustrates how Bitopertin modulates the heme biosynthesis pathway. By inhibiting the uptake of glycine via GlyT1, the initial substrate for heme synthesis is limited, leading to a reduction in the downstream accumulation of PPIX.[12][13]
Experimental Workflow for In Vitro GlyT1 Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory potential of Bitopertin on GlyT1 in a cell-based assay.
References
- 1. discmedicine.com [discmedicine.com]
- 2. Bitopertin R enantiomer | 845614-12-2 | VIB61412 [biosynth.com]
- 3. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bitopertin | GlyT | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Challenges in Long-term Bitopertin (R enantiomer) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their long-term experimental studies involving Bitopertin (R enantiomer).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bitopertin?
A1: Bitopertin is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft and into erythroid precursor cells. By inhibiting GlyT1, Bitopertin increases extracellular glycine concentrations in the brain and modulates heme biosynthesis in red blood cells.[1][4][5]
Q2: What are the main therapeutic areas being investigated for Bitopertin?
A2: Initially, Bitopertin was investigated as an adjunctive therapy for the negative symptoms of schizophrenia, based on the hypothesis that increasing synaptic glycine would enhance N-methyl-D-aspartate (NMDA) receptor function.[1][5] However, due to disappointing results in Phase III trials, the focus has shifted.[6][7][8] Currently, Bitopertin is primarily being developed for the treatment of erythropoietic protoporphyria (EPP), a rare genetic disorder characterized by the accumulation of protoporphyrin IX (PPIX).[4][6][8] It is also being explored for other hematologic disorders like β-thalassemia and Diamond-Blackfan Anemia.[9][10]
Q3: What are the known side effects of long-term Bitopertin administration in preclinical models?
A3: A consistent finding in long-term preclinical studies with Bitopertin is a dose-dependent, reversible microcytic hypochromic anemia.[11][12] This is considered an on-target effect due to the role of glycine in heme synthesis. Researchers should carefully monitor hematological parameters in their long-term in vivo studies.
Q4: How should I store and handle Bitopertin?
A4: Solid Bitopertin is stable for at least four years when stored at -20°C.[13] For in vitro experiments, stock solutions can be prepared in DMSO. For in vivo studies in rodents, formulations using 20% SBE-β-CD in saline or corn oil have been described.[1] It is recommended to prepare solutions fresh, but aliquoted stock solutions in DMSO can generally be stored at -20°C for up to a month.[14]
Troubleshooting Guides
In Vitro Studies
Problem 1: High variability or lack of expected potency in GlyT1 inhibition assays.
-
Possible Cause 1: Compound Instability in Media.
-
Troubleshooting: Prepare fresh dilutions of Bitopertin in your assay buffer or cell culture media for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Inaccurate Dosing.
-
Possible Cause 3: Biphasic Dose-Response.
Problem 2: Unexplained cytotoxicity in long-term cell culture.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Possible Cause 2: Nutrient Depletion or Altered Cellular Metabolism.
-
Troubleshooting: Long-term inhibition of glycine transport might alter cellular metabolism in some cell types. Ensure your cell culture medium is sufficiently supplemented and monitor cell health and morphology closely.
-
In Vivo Studies
Problem 1: Significant, progressive anemia impacting the interpretation of non-hematological endpoints.
-
Possible Cause: On-target effect of GlyT1 inhibition on heme synthesis.
-
Troubleshooting:
-
Monitoring: Implement regular monitoring of complete blood counts (CBCs) throughout the study.
-
Dose Selection: Use the lowest effective dose of Bitopertin for your desired pharmacological effect to minimize the impact on hematology.
-
Iron Supplementation: Be cautious with iron supplementation. In a mouse model of β-thalassemia, co-administration of an iron chelator blunted the therapeutic effects of Bitopertin, suggesting a complex interplay with iron homeostasis.[9][12] The impact of iron supplementation on Bitopertin's effects in other models should be carefully evaluated.
-
Data Interpretation: When analyzing non-hematological endpoints, consider including hematological parameters as covariates in your statistical analysis to account for the potential confounding effects of anemia.
-
-
Problem 2: Inconsistent oral bioavailability or exposure.
-
Possible Cause 1: Improper vehicle for oral gavage.
-
Troubleshooting: Use a consistent and appropriate vehicle for oral administration, such as 20% SBE-β-CD in saline or corn oil.[1] Ensure the compound is fully dissolved or homogenously suspended before each administration.
-
-
Possible Cause 2: Food Effects.
-
Troubleshooting: Standardize the feeding schedule of your animals relative to the timing of Bitopertin administration to minimize variability in absorption.
-
Analytical Studies (HPLC-MS/MS)
Problem 1: Poor sensitivity or high signal-to-noise ratio when quantifying Bitopertin in plasma or tissue homogenates.
-
Possible Cause 1: Inefficient sample clean-up.
-
Troubleshooting: Protein precipitation is a common method for plasma samples.[15] For tissue homogenates, a more rigorous extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
-
-
Possible Cause 2: Matrix Effects.
-
Troubleshooting: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.[16][17][18]
-
Use a stable isotope-labeled internal standard if available.
-
Optimize chromatographic separation to separate Bitopertin from interfering matrix components.
-
Evaluate different ionization sources or parameters.
-
Perform a post-extraction addition study to quantify the extent of the matrix effect.[19]
-
-
Problem 2: Inconsistent retention times or peak shapes.
-
Possible Cause 1: Column degradation.
-
Troubleshooting: Ensure the use of a guard column and appropriate mobile phase pH to prolong the life of the analytical column.
-
-
Possible Cause 2: Inconsistent mobile phase preparation.
-
Troubleshooting: Prepare fresh mobile phase for each analytical run and ensure accurate pH adjustment.
-
Data Presentation
Table 1: In Vitro Potency of Bitopertin
| Assay | Cell Line | Species | IC50 / Ki | Reference |
| [3H]glycine uptake | CHO | Human (hGlyT1b) | 25 ± 2 nM | [1][2] |
| [3H]glycine uptake | CHO | Mouse (mGlyT1b) | 22 ± 5 nM | [2] |
| [3H]ORG24598 binding | CHO | Human (hGlyT1b) | 8.1 nM (Ki) | [1][2] |
| [3H]glycine uptake | - | Human (hGlyT2) | >30 µM | [1][13] |
Table 2: Pharmacokinetic Parameters of Bitopertin in Preclinical Species
| Species | Route | Bioavailability | t1/2 (h) | Plasma Protein Binding | Reference |
| Rat | Oral | 78% | 5.8 | 97% | [1] |
| Monkey | Oral | 56% | 6.4 | 97% | [1] |
Experimental Protocols
Protocol 1: Quantification of Bitopertin in Rat Plasma by HPLC-HESI-MS/MS
This protocol is adapted from a validated method for the quantification of Bitopertin in rodent plasma.[15][20]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Thermo Scientific Aquasil C18 (100 x 2.1 mm, 5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and 0.01% formic acid in water.
-
Flow Rate: 300 µL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Heat-assisted electrospray ionization (HESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-product ion transitions for Bitopertin and the internal standard.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. discmedicine.com [discmedicine.com]
- 5. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 6. Bitopertin by Disc Medicine for Porphyria (Erythropoietic Protoporphyri): Likelihood of Approval [pharmaceutical-technology.com]
- 7. Disc Medicine Reports Third Quarter 2025 Financial Results [globenewswire.com]
- 8. longdom.org [longdom.org]
- 9. JCI Insight - Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia [insight.jci.org]
- 10. Paper: Preclinical Studies of the GlyT1 Inhibitor Bitopertin in Diamond-Blackfan Anemia [ash.confex.com]
- 11. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 12. Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Stability and Storage | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. eijppr.com [eijppr.com]
- 17. bataviabiosciences.com [bataviabiosciences.com]
- 18. medipharmsai.com [medipharmsai.com]
- 19. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. osf.io [osf.io]
Identifying potential artifacts in Bitopertin (R enantiomer) research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bitopertin (R enantiomer).
Frequently Asked Questions (FAQs)
Q1: What is Bitopertin and what is its primary mechanism of action?
Bitopertin (also known as RG1678 or RO-4917838) is a selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft and in peripheral tissues.[2] This leads to an increase in extracellular glycine concentrations. This modulation of glycine levels has two key therapeutic implications that have been explored:
-
NMDA Receptor Modulation: Glycine is a required co-agonist for the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By increasing synaptic glycine, Bitopertin was initially investigated as a potential treatment for the negative symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[4]
-
Heme Biosynthesis Regulation: Glycine is a crucial substrate for the first step in heme biosynthesis in erythroid precursor cells.[3][5] By limiting glycine uptake into these cells, Bitopertin can reduce the production of heme and its intermediates, such as protoporphyrin IX (PPIX).[5] This is the basis for its current investigation as a treatment for erythropoietic protoporphyria (EPP).[3][5]
Q2: Why is the R enantiomer of Bitopertin specified? Do the enantiomers have different activities?
While specific preclinical studies on the differential activity of Bitopertin's R and S enantiomers are not extensively detailed in the provided search results, the development of a single enantiomer (the R enantiomer) strongly suggests that it is the more active or has a more favorable pharmacological profile. For a related benzoylpiperazine GlyT1 inhibitor, the (S)-enantiomer showed higher potency for GlyT1 and superior in vivo efficacy compared to the (R)-enantiomer.[1] This highlights the importance of stereochemistry in the activity of this class of compounds. It is crucial for researchers to use the specified R enantiomer to ensure reproducibility and relevance to clinical development.
Q3: What are the known off-target effects or potential confounding activities of Bitopertin?
Bitopertin is described as a selective inhibitor of GlyT1.[1][2][3] However, like any small molecule, the potential for off-target effects exists. While extensive selectivity profiling data against a broad panel of receptors and transporters is not detailed in the provided results, researchers should be aware of the following potential artifacts:
-
Effects on other amino acid transporters: Although designed to be selective for GlyT1, high concentrations of Bitopertin could potentially interact with other amino acid transporters, such as the Alanine-Serine-Cysteine Transporter (ASCT).[6][7][8] This could lead to unexpected changes in cellular metabolism and signaling.
-
Impact on D-serine levels: D-serine is another important co-agonist at the NMDA receptor. While Bitopertin directly modulates glycine, alterations in NMDA receptor activity could indirectly influence D-serine metabolism or release, which could be a confounding factor in neuroscience studies.[9]
-
Drug-drug interactions: Bitopertin is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration with strong or moderate inhibitors of CYP3A4 can significantly increase Bitopertin's plasma concentration, potentially leading to exaggerated pharmacological effects or adverse events.[1]
Q4: What are some of the key challenges and historical pitfalls in the clinical development of GlyT1 inhibitors like Bitopertin?
The clinical development of GlyT1 inhibitors has been challenging, particularly for indications like schizophrenia. Despite promising preclinical data, many GlyT1 inhibitors, including Bitopertin, have failed to show efficacy in late-stage clinical trials for schizophrenia.[4][9] This has been attributed to the complexity of modulating the glutamatergic system and the intricate regulation of NMDA receptor function. The initial promising results for Bitopertin in Phase 2 trials for schizophrenia were not replicated in Phase 3.[4][9] These past failures highlight the need for careful dose selection and patient stratification in clinical studies.
Troubleshooting Guides
Guide 1: In Vitro GlyT1 Inhibition Assays
This guide addresses common issues encountered during cell-based assays to measure Bitopertin's inhibition of GlyT1.
Experimental Workflow: Cell-Based GlyT1 Inhibition Assay
Caption: Workflow for a typical cell-based GlyT1 inhibition assay.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| High Background Signal | 1. Incomplete removal of unincorporated radiolabeled glycine. 2. Non-specific binding of radiolabeled glycine to the plate or cells. 3. High endogenous glycine levels in the assay medium. | 1. Increase the number and volume of wash steps. Ensure thorough aspiration of wash buffer. 2. Pre-coat plates with a blocking agent (e.g., poly-D-lysine). Include a control with a known, potent GlyT1 inhibitor to determine maximal inhibition. 3. Use a defined, glycine-free assay buffer. |
| Low Signal-to-Noise Ratio | 1. Low expression or activity of GlyT1 in the cells. 2. Suboptimal concentration of radiolabeled glycine. 3. Insufficient incubation time for glycine uptake. | 1. Verify GlyT1 expression via Western blot or qPCR. Use a cell line with confirmed high GlyT1 expression. 2. Perform a substrate saturation curve to determine the Km for glycine uptake and use a concentration around the Km. 3. Optimize the incubation time to be within the linear range of glycine uptake. |
| Poor Reproducibility | 1. Inconsistent cell plating density. 2. Variability in incubation times or temperatures. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for plating. 2. Use a temperature-controlled incubator and a precise timer for all incubation steps. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Bitopertin Appears Inactive | 1. Incorrect concentration or degradation of Bitopertin. 2. Bitopertin is not dissolved properly. 3. The assay conditions are not sensitive enough. | 1. Prepare fresh stock solutions of Bitopertin and verify the concentration. Store stock solutions appropriately. 2. Ensure complete dissolution of Bitopertin in the vehicle (e.g., DMSO) before diluting in assay buffer. 3. Include a positive control with a known GlyT1 inhibitor to validate the assay's sensitivity. |
Guide 2: Measurement of Protoporphyrin IX (PPIX) in Erythrocytes
This guide provides troubleshooting for quantifying PPIX levels in red blood cells, a key endpoint in EPP research with Bitopertin.
Experimental Workflow: HPLC-based PPIX Quantification
Caption: Workflow for HPLC-based quantification of PPIX in erythrocytes.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| High Variability in PPIX Levels | 1. Inconsistent sample handling and storage. 2. Incomplete erythrocyte lysis. 3. Photodegradation of PPIX. | 1. Standardize blood collection, processing, and storage procedures. Avoid repeated freeze-thaw cycles. 2. Ensure complete lysis by visual inspection or by measuring hemoglobin release. 3. Protect samples from light at all stages of the experiment. Use amber tubes and minimize exposure to ambient light. |
| Low or No PPIX Signal | 1. Inefficient extraction of PPIX. 2. Degradation of PPIX during extraction. 3. Incorrect HPLC conditions (mobile phase, column). 4. Fluorescence detector settings are not optimal. | 1. Optimize the extraction solvent and procedure. Ensure thorough mixing during extraction. 2. Perform extraction on ice and minimize the time between extraction and analysis. 3. Verify the mobile phase composition and pH. Ensure the HPLC column is not clogged or expired. 4. Check and optimize the excitation and emission wavelengths for PPIX. |
| Poor Peak Shape in HPLC | 1. Column overload. 2. Particulates in the sample. 3. Incompatible injection solvent. | 1. Dilute the sample extract before injection. 2. Filter the sample extract through a 0.22 µm filter before injection. 3. Ensure the injection solvent is compatible with the mobile phase. |
| Interfering Peaks in Chromatogram | 1. Contaminants from reagents or labware. 2. Presence of other fluorescent compounds in the sample. | 1. Use high-purity solvents and reagents. Thoroughly clean all glassware. 2. Optimize the HPLC separation to resolve PPIX from interfering peaks. Adjust the mobile phase gradient or use a different column chemistry. |
Signaling Pathways and Logical Relationships
Bitopertin's Dual Mechanism of Action
Caption: Dual mechanism of Bitopertin in the CNS and erythroid cells.
Heme Biosynthesis Pathway and Bitopertin's Point of Intervention
Caption: Simplified heme biosynthesis pathway showing Bitopertin's action on GlyT1.
Data Summary
Table 1: In Vitro Activity of GlyT1 Inhibitors in a K562 Cellular Model of EPP
| Compound | K562 EPP Assay (EC50, nM) | GlyT1 Uptake Assay (IC50, nM) |
| Bitopertin | 9 | 25 |
| PF-03463275 | 46 | 12 |
| ALX-5407 | 0.34 | 3 |
| ORG-24598 | 5.6 | 7 |
| LY-2365109 | 4.1 | 16 |
| ORG-25543 (GlyT2 inhibitor) | no inhibition | >10,000 |
| Literature values[1] |
Table 2: Summary of Bitopertin's Effects in Preclinical Models of EPP and XLPP
| Model | Treatment | Key Finding | Reference |
| K562 cellular model of EPP | Bitopertin | Reduced PPIX | [1] |
| hCD34+ cellular model of EPP | Bitopertin | Reduced PPIX (EC50 of 32 nM) | [1] |
| Fechm1Pas EPP mouse model | 100 ppm Bitopertin diet for 8 weeks | Reduced PPIX without affecting hemoglobin | [1] |
| Alas2Q548X XLPP mouse model | 100 ppm Bitopertin diet for 8 weeks | Reduced PPIX without affecting hemoglobin | [1] |
Table 3: Pharmacokinetic Parameters of Bitopertin in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
| Intravenous | 0.1 | - | - | - | - |
| Subcutaneous | 0.03 | - | 3.7 | 439.6 | 35.06 |
| Subcutaneous | 0.1 | - | - | - | - |
| Subcutaneous | 0.3 | - | - | - | - |
| Subcutaneous | 1 | - | - | - | - |
| Subcutaneous | 3 | - | 24.0 | 34,018.9 | 110.32 |
| Data adapted from pharmacokinetic studies in female Sprague-Dawley rats.[10] |
Disclaimer: This technical support guide is for informational purposes only and is not a substitute for professional laboratory guidance. Always refer to specific product datasheets and established laboratory protocols.
References
- 1. discmedicine.com [discmedicine.com]
- 2. DETERMINATION OF PROTOPORPHYRINS IN BLOOD USING HPLC [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discmedicine.com [discmedicine.com]
- 6. Alanine serine cysteine transporter (ASCT) substrate binding site properties probed with hydroxyhomoserine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanine-Serine-Cysteine Transporter 2 Inhibition Suppresses Prostate Cancer Cell Growth In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target the human Alanine/Serine/Cysteine Transporter 2(ASCT2): Achievement and Future for Novel Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Bitopertin Enantiomers: A Comparative Efficacy Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of the (R) and (S) enantiomers of Bitopertin, a selective Glycine Transporter 1 (GlyT1) inhibitor.
This guide provides an objective comparison of the performance of the two enantiomers of Bitopertin, supported by available experimental data. It includes detailed methodologies for key experiments and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Bitopertin and its Enantiomers
Bitopertin is an investigational small molecule that acts as a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, Bitopertin increases synaptic glycine levels, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors, as glycine is an obligatory co-agonist for these receptors.[3] This mechanism of action has been explored for its therapeutic potential in disorders associated with NMDA receptor hypofunction, such as schizophrenia. Bitopertin exists as two enantiomers, the (R)- and (S)-forms, which exhibit differential efficacy.
Comparative Efficacy Data
The available preclinical data indicates a clear distinction in the efficacy of the (R) and (S) enantiomers of Bitopertin. The (S)-enantiomer has been identified as the more potent and efficacious of the two.
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| In Vitro Potency (IC50) | 25 nM (for human GlyT1b) | 30 nM |
| In Vivo Efficacy (ID50) | Less efficacious than the (S)-enantiomer (specific value not available in reviewed literature) | 0.5 mg/kg, p.o. (in L-687,414-induced hyperlocomotion assay)[1] |
Table 1: Comparative quantitative data for Bitopertin enantiomers.
Signaling Pathway and Mechanism of Action
Bitopertin's mechanism of action centers on the potentiation of NMDA receptor signaling through the inhibition of GlyT1. The following diagram illustrates this pathway.
Experimental Protocols
In Vitro Efficacy: [³H]Glycine Uptake Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the Glycine Transporter 1 (GlyT1).
Objective: To quantify the in vitro potency of Bitopertin enantiomers by measuring their ability to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO-K1 or HEK293 cells)
-
[³H]Glycine (radiolabeled glycine)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Test compounds (Bitopertin (R) and (S) enantiomers) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and a scintillation counter
-
Multi-well cell culture plates (e.g., 96- or 384-well)
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells into the wells of a multi-well plate and culture them until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the Bitopertin enantiomers in the uptake buffer. Also, prepare a vehicle control (buffer with solvent) and a positive control (a known GlyT1 inhibitor).
-
Assay Initiation:
-
Aspirate the culture medium from the cells and wash the cell monolayer with uptake buffer.
-
Add the prepared compound dilutions (or controls) to the respective wells and pre-incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Radiolabeled Glycine Addition: Add [³H]Glycine to each well to initiate the uptake reaction. The final concentration of [³H]Glycine should be close to its Km value for GlyT1.
-
Incubation: Incubate the plate for a specific duration (e.g., 10-15 minutes) at the controlled temperature to allow for glycine uptake.
-
Assay Termination:
-
Rapidly aspirate the solution from the wells.
-
Wash the cells multiple times with ice-cold uptake buffer to remove extracellular [³H]Glycine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer or detergent.
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.
-
In Vivo Efficacy: NMDA Receptor Antagonist-Induced Hyperlocomotion Assay
This assay assesses the in vivo efficacy of compounds in a model relevant to the proposed mechanism of action for schizophrenia.
Objective: To evaluate the ability of Bitopertin enantiomers to attenuate the hyperlocomotor activity induced by an NMDA receptor antagonist, providing a measure of their in vivo functional efficacy.
Materials:
-
Male adult mice (e.g., C57BL/6 or ddY strain)
-
NMDA receptor antagonist (e.g., L-687,414, MK-801, or phencyclidine)
-
Test compounds (Bitopertin (R) and (S) enantiomers) formulated for oral (p.o.) or intraperitoneal (i.p.) administration
-
Vehicle control for the test compounds
-
Open-field activity chambers equipped with photobeam detectors to automatically record locomotor activity
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment begins.
-
Compound Administration: Administer the Bitopertin enantiomers or vehicle to different groups of mice at various doses. The route of administration is typically oral (p.o.).
-
Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30-60 minutes) for the compounds to be absorbed and distributed to the central nervous system.
-
Induction of Hyperlocomotion: Administer the NMDA receptor antagonist to the mice.
-
Activity Monitoring: Immediately place the mice individually into the open-field activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).
-
Data Analysis:
-
Quantify the total locomotor activity for each mouse during the recording period.
-
Compare the locomotor activity of the compound-treated groups to the vehicle-treated group that received the NMDA receptor antagonist.
-
Calculate the percentage of inhibition of hyperlocomotion for each dose of the Bitopertin enantiomers.
-
Determine the ID50 value (the dose that produces 50% inhibition of the antagonist-induced hyperlocomotion) for each enantiomer by plotting the percentage of inhibition against the compound dose.
-
Conclusion
The available data consistently indicates that the (S)-enantiomer of Bitopertin is the more potent and efficacious of the two stereoisomers. While both enantiomers likely share the same mechanism of action through the inhibition of GlyT1, the (S)-enantiomer exhibits superior in vitro potency and in vivo efficacy in preclinical models. This suggests that the stereochemistry at the chiral center of Bitopertin is a critical determinant of its pharmacological activity. For researchers and drug development professionals, these findings underscore the importance of stereospecificity in the design and evaluation of GlyT1 inhibitors and highlight the (S)-enantiomer as the more promising candidate for further investigation.
References
Comparative Analysis of Bitopertin (R-enantiomer) and Other Glycine Reuptake Inhibitors
This guide provides a detailed comparison of Bitopertin (RG1678), a selective glycine transporter 1 (GlyT1) inhibitor, with other compounds in its class. Developed initially for the treatment of schizophrenia, Bitopertin's unique mechanism has led to its investigation in hematological disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and methodologies.
Introduction to Glycine Reuptake Inhibitors
The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, is implicated in the pathophysiology of schizophrenia.[3] Its proper function requires not only glutamate but also a co-agonist, typically glycine or D-serine.[2][3] The hypothesis that NMDA receptor hypofunction contributes to symptoms of schizophrenia led to the exploration of strategies to enhance its activity.[3][4]
One of the most promising therapeutic strategies involves increasing the synaptic concentration of glycine by inhibiting its reuptake.[3][5] Glycine transporter 1 (GlyT1), located on glial cells surrounding the synapse, is primarily responsible for clearing glycine from the synaptic cleft.[3] By blocking GlyT1, inhibitors like Bitopertin aim to increase glycine availability, thereby potentiating NMDA receptor function and potentially alleviating symptoms of schizophrenia, particularly negative and cognitive symptoms.[2][3][4]
Mechanism of Action: A Dual Role
Bitopertin is a potent and selective inhibitor of GlyT1.[1][6] Its primary mechanism involves blocking the reuptake of glycine, leading to elevated extracellular glycine levels.[1][2] This enhances NMDA receptor-mediated neurotransmission, the initial therapeutic goal for its development in psychiatry.[1]
Interestingly, subsequent research revealed a second, distinct mechanism of action related to heme biosynthesis. Glycine is a fundamental substrate for the first step in the heme production pathway within developing red blood cells (erythroid precursors).[6][7] By inhibiting GlyT1 on these cells, Bitopertin limits the glycine supply, thereby modulating the rate of heme synthesis.[1][6][7] This has positioned Bitopertin as a potential therapy for erythropoietic protoporphyria (EPP), a rare genetic disorder characterized by the accumulation of a toxic heme precursor, protoporphyrin IX (PPIX).[7][8]
Signaling Pathway Diagrams
References
- 1. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 2. Bitopertin - Wikipedia [en.wikipedia.org]
- 3. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the key players in the pharmaceutical industry targeting GlyT1? [synapse.patsnap.com]
- 5. Glycine reuptake inhibition as a new therapeutic approach in schizophrenia: focus on the glycine transporter 1 (GlyT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discmedicine.com [discmedicine.com]
- 7. discmedicine.com [discmedicine.com]
- 8. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
Bitopertin's Therapeutic Journey: A Comparative Analysis of its Evolving Potential
From a promising candidate for schizophrenia to a potential first-in-class therapy for rare hematologic disorders, the story of Bitopertin (the R enantiomer, formerly known as RG1678) offers a compelling case study in drug development. This guide provides a comprehensive comparison of Bitopertin's therapeutic potential in its past and present indications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Initially investigated for the treatment of persistent negative symptoms of schizophrenia, Bitopertin, a potent and selective glycine transporter 1 (GlyT1) inhibitor, showed early promise in modulating glutamatergic neurotransmission.[1][2] However, subsequent large-scale clinical trials did not demonstrate the desired efficacy, leading to a strategic pivot in its development.[3][4] Today, Bitopertin is being repurposed as a potentially disease-modifying therapy for erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), rare genetic disorders characterized by painful photosensitivity.[5][6]
This shift in focus is grounded in Bitopertin's fundamental mechanism of action: the inhibition of GlyT1.[1][7] In the context of EPP and XLP, this action serves to limit the uptake of glycine into developing red blood cells. Glycine is a crucial substrate for the first step in heme biosynthesis. By reducing glycine availability, Bitopertin effectively downregulates the heme production pathway, leading to a reduction in the accumulation of the toxic phototoxic intermediate, protoporphyrin IX (PPIX).[5][8]
Comparative Efficacy in Different Disease Models
The therapeutic validation of Bitopertin has been explored in a variety of preclinical and clinical models for both its former and current indications.
Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP)
In preclinical models of EPP and XLPP, Bitopertin has demonstrated a significant ability to reduce the accumulation of PPIX.[6][9] These promising preclinical findings have been followed by positive results in clinical trials.
Table 1: Summary of Key Clinical Trial Data for Bitopertin in EPP
| Trial Name | Phase | N | Treatment Arms | Key Efficacy Endpoints | Outcome |
| BEACON | 2 (Open-label) | 22 | Bitopertin (20 mg, 60 mg) | Reduction in whole blood PPIX | ~40% mean reduction in PPIX at 60 mg dose (p<0.001 vs. placebo).[8] |
| AURORA | 2 (RCT, Double-blind) | 75 | Bitopertin (20 mg, 60 mg), Placebo | Change in PPIX, light tolerance | Significant reductions in PPIX (~40% for 60 mg).[10] Meaningful improvement in light tolerance.[10] |
| APOLLO | 3 (Confirmatory) | - | Bitopertin (60 mg), Placebo | Average monthly total time in sunlight without pain | Ongoing; primary endpoint agreed upon with FDA.[11] |
Schizophrenia (Negative Symptoms and Cognitive Impairment)
The initial exploration of Bitopertin in schizophrenia focused on its ability to enhance N-methyl-D-aspartate receptor (NMDAR) function by increasing synaptic glycine levels.[1] While early phase II studies showed some encouraging signals, larger phase III trials did not meet their primary endpoints.[2][3]
Table 2: Summary of Key Clinical Trial Data for Bitopertin in Schizophrenia
| Trial Name | Phase | N | Treatment Arms | Key Efficacy Endpoints | Outcome |
| Proof-of-Concept | 2 | 323 | Bitopertin (10, 30, 60 mg/d), Placebo | Change in PANSS negative factor score | Significant reduction in negative symptoms with 10 mg/d and 30 mg/d in the per-protocol population.[2] |
| FlashLyte & DayLyte | 3 | 594 & 605 | Bitopertin (5, 10, 20 mg), Placebo | Change in PANSS negative symptom factor score | No statistically significant separation from placebo.[3] |
Comparison with Alternative Therapies
A thorough evaluation of Bitopertin's therapeutic potential requires a comparison with existing and emerging alternative treatments for its target indications.
Table 3: Comparison of Bitopertin with Alternatives for EPP and Cognitive Impairment
| Indication | Alternative Therapy | Mechanism of Action | Reported Efficacy |
| EPP | Afamelanotide (Scenesse®) | Alpha-melanocyte-stimulating hormone (α-MSH) analogue; increases melanin production. | Increases pain-free light exposure.[8] |
| Dersimelagon | Melanocortin-1 receptor (MC1R) agonist. | Investigational.[8] | |
| Cognitive Impairment in Schizophrenia | Iclepertin (BI 425809) | GlyT1 inhibitor. | Phase II trials have shown some pro-cognitive effects.[12] |
| Sodium Benzoate | D-amino acid oxidase (DAAO) inhibitor; increases synaptic D-serine. | Add-on therapy has shown some improvement in symptoms.[12] | |
| Acetylcholinesterase Inhibitors (e.g., Donepezil) | Increase acetylcholine levels. | Approved for Alzheimer's disease; limited efficacy in schizophrenia.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols based on the available literature.
Preclinical Evaluation of Bitopertin in a Mouse Model of EPP
-
Animal Model: Utilize Fechm1Pas mice, a well-established model for EPP.[14]
-
Drug Administration: Administer Bitopertin orally, mixed with the chow, at varying concentrations (e.g., 100 ppm) for a specified duration (e.g., 8 weeks).[14]
-
Sample Collection: Collect blood samples at baseline and at the end of the treatment period to measure PPIX levels in red blood cells.
-
PPIX Quantification: Employ a validated method, such as high-performance liquid chromatography (HPLC) with fluorescence detection, to quantify PPIX concentrations.
-
Data Analysis: Compare the change in PPIX levels between the Bitopertin-treated group and a control group receiving a standard diet. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Phase II Clinical Trial Protocol for Bitopertin in EPP (based on AURORA trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[10]
-
Participant Population: Adults with a confirmed diagnosis of EPP.[10]
-
Randomization and Blinding: Participants are randomized in a 1:1:1 ratio to receive one of two doses of Bitopertin (e.g., 20 mg or 60 mg) or a matching placebo, administered orally once daily for a predefined period (e.g., 17 weeks).[10]
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in whole blood PPIX concentration.
-
Secondary Endpoints: Patient-reported outcomes on light tolerance (e.g., total time in sunlight without pain), frequency and severity of phototoxic reactions, and quality of life questionnaires.[10]
-
-
Safety Monitoring: Collection of adverse event data, clinical laboratory tests, and vital signs throughout the study.
-
Statistical Analysis: The primary efficacy analysis is performed on the intent-to-treat (ITT) population, comparing the change in PPIX from baseline to the end of treatment between the Bitopertin and placebo groups using an appropriate statistical model (e.g., ANCOVA).
Visualizing the Science
Diagrams can effectively illustrate complex biological pathways and experimental processes.
Caption: Mechanism of Action of Bitopertin in Erythropoietic Protoporphyria.
Caption: Generalized Workflow of a Randomized Controlled Trial for Bitopertin.
Caption: The Developmental Journey of Bitopertin from Schizophrenia to EPP.
Conclusion
The evolution of Bitopertin's clinical development program underscores the importance of a deep understanding of a drug's mechanism of action and the willingness to explore its potential across different therapeutic areas. While its journey in schizophrenia did not lead to a new treatment, the scientific rationale for its use in EPP and XLP is strong, supported by compelling preclinical and clinical data. The ongoing late-stage clinical trials will be crucial in determining whether Bitopertin will become the first disease-modifying therapy for these rare and debilitating hematologic disorders. This guide provides a snapshot of the current evidence, offering a valuable resource for researchers and clinicians following the trajectory of this promising therapeutic agent.
References
- 1. Bitopertin - Wikipedia [en.wikipedia.org]
- 2. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. discmedicine.com [discmedicine.com]
- 6. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 7. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 8. longdom.org [longdom.org]
- 9. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Disc Medicine Announces Successful End of Phase 2 Meeting with FDA for Bitopertin in Erythropoietic Protoporphyria (EPP), Including Potential for Accelerated Approval - BioSpace [biospace.com]
- 12. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Medications Used for Cognitive Enhancement in Patients With Schizophrenia, Bipolar Disorder, Alzheimer’s Disease, and Parkinson’s Disease [frontiersin.org]
- 14. discmedicine.com [discmedicine.com]
A Head-to-Head Comparison of Bitopertin and Other GlyT1 Inhibitors for Researchers
This guide provides a detailed, data-driven comparison of Bitopertin and other notable Glycine Transporter 1 (GlyT1) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical and clinical data to inform future research and development.
Introduction to GlyT1 Inhibition
Glycine is a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in glutamatergic neurotransmission. GlyT1, a sodium and chloride-dependent transporter, regulates glycine levels in the synaptic cleft. Inhibition of GlyT1 increases synaptic glycine, potentiating NMDA receptor function. This mechanism has been a therapeutic target for central nervous system (CNS) disorders, particularly schizophrenia, where NMDA receptor hypofunction is implicated.[1][2][3] More recently, the role of GlyT1 in heme biosynthesis has led to the exploration of its inhibitors for treating erythropoietic protoporphyria (EPP), a genetic disorder characterized by the accumulation of protoporphyrin IX (PPIX).[4]
This guide will compare Bitopertin with other GlyT1 inhibitors, including Iclepertin (BI 425809), Sarcosine, PF-03463275, and Org-25935, focusing on their mechanism of action, preclinical and clinical efficacy, pharmacokinetics, and safety profiles.
Mechanism of Action
The primary mechanism of action for these compounds is the inhibition of GlyT1, leading to increased extracellular glycine concentrations. This has two primary therapeutic implications:
-
NMDA Receptor Modulation: In the CNS, elevated synaptic glycine enhances the activation of NMDA receptors, which is hypothesized to alleviate the negative and cognitive symptoms of schizophrenia.
-
Heme Biosynthesis Regulation: In erythroid precursor cells, GlyT1 is essential for importing glycine, the initial substrate for heme synthesis. Inhibiting GlyT1 reduces glycine uptake, thereby limiting the production of heme and the accumulation of toxic intermediates like PPIX in EPP.
Preclinical Data Comparison
Direct head-to-head preclinical studies of all the listed GlyT1 inhibitors are limited. The following table summarizes available data from various sources. It is important to note that variations in experimental conditions can influence the results, so direct comparisons should be made with caution.
| Compound | Target | IC50 / Ki | Selectivity | In Vivo Models and Key Findings | Reference |
| Bitopertin (RG1678) | GlyT1 | IC50: 30 nM | Highly selective over GlyT2 (IC50 > 30 µM) | - L-687,414-induced hyperlocomotion in mice (ID50: 0.5 mg/kg, p.o.).- Dose-dependent increase in CSF glycine levels in rats and humans. | [5] |
| Iclepertin (BI 425809) | GlyT1 | IC50: 5.2 nM (rat primary neurons), 5.0 nM (human SK-N-MC cells) | Selective over GlyT2 and other off-targets. | - Dose-dependent increase of glycine in rat and human CSF.- Reverses MK-801-induced deficits in working memory in mice. | [1][2][6][7] |
| Sarcosine | GlyT1 | Weak inhibitor (IC50 in low µM range) | Selective for GlyT1. Also acts as an NMDA receptor co-agonist and inhibitory glycine receptor agonist. | - Improves positive and negative symptoms in some schizophrenia clinical studies. | [8][9][10][11] |
| PF-03463275 | GlyT1 | Ki: 11.6 nM | Selective over GlyT2 (IC50 > 10 µM) | - Dose-related GlyT1 occupancy in humans (10-60 mg BID produced ~44-83% occupancy).- Enhanced neuroplasticity in schizophrenia patients. | [12][13][14][15] |
| Org-25935 | GlyT1 | High affinity | Selective | - Reduces alcohol consumption in rats.- Counteracts ketamine-induced effects in human trials. | [16][17] |
Pharmacokinetic Properties
| Compound | Species | Route | Half-life (t1/2) | Bioavailability | Key Notes | Reference |
| Bitopertin | Rat (female) | SC | 35-110 h | - | Slow absorption and elimination. | [18] |
| Human | Oral | ~40 h | Good | Supports once-daily dosing. | [5] | |
| Iclepertin | Human | Oral | ~40 h | - | Steady state achieved by day 6. Cmax in CSF is reached later than in plasma (5-8h vs 3-5h). | [7] |
Clinical Trial Landscape
The clinical development of GlyT1 inhibitors has been challenging, particularly for schizophrenia.
| Compound | Indication(s) | Phase | Key Outcomes | Reference |
| Bitopertin | Schizophrenia (negative symptoms) | Completed Phase III | Failed to meet primary endpoints, leading to discontinuation for this indication. | [19] |
| Erythropoietic Protoporphyria (EPP) | Phase II/III | Repurposed for EPP due to its mechanism of modulating heme biosynthesis. | [4] | |
| Iclepertin | Cognitive Impairment in Schizophrenia (CIAS) | Phase III | Phase II showed improvement in cognition. Phase III (CONNEX program) did not meet primary endpoints. | [1][20] |
| Alzheimer's Disease | Completed Phase II | No clinically meaningful changes from baseline were observed. | [21] | |
| Sarcosine | Schizophrenia | Various studies | Some studies showed benefits for positive and negative symptoms as an add-on therapy. | [1] |
| PF-03463275 | Schizophrenia (CIAS) | Completed Phase II | Did not show greater improvement in CIAS compared to cognitive training alone. | [15][22] |
| Org-25935 | Schizophrenia (negative symptoms) | Completed | Did not differ significantly from placebo in reducing negative symptoms or improving cognition. | [16] |
Experimental Methodologies
In Vitro GlyT1 Inhibition Assay
A common method to determine the potency of GlyT1 inhibitors is the [³H]glycine uptake assay in cells expressing the transporter.
References
- 1. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 5. discmedicine.com [discmedicine.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. forum.schizophrenia.com [forum.schizophrenia.com]
- 15. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ORG-25935 - Wikipedia [en.wikipedia.org]
- 18. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Iclepertin - Wikipedia [en.wikipedia.org]
- 21. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity and Specificity of Bitopertin (R Enantiomer): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity and specificity of Bitopertin, a selective Glycine Transporter 1 (GlyT1) inhibitor. The focus is on the active S-enantiomer, which is commonly referred to as Bitopertin in literature. This document summarizes key experimental data, details the methodologies used in these assessments, and visually represents the relevant biological pathways and experimental workflows.
Introduction to Bitopertin and GlyT1 Inhibition
Bitopertin is a potent and selective inhibitor of Glycine Transporter 1 (GlyT1), a key protein responsible for the reuptake of glycine from the synaptic cleft.[1][2] By inhibiting GlyT1, Bitopertin increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] This enhancement of NMDA receptor-mediated glutamatergic neurotransmission has been the rationale for its investigation in schizophrenia.[1] More recently, Bitopertin's role in modulating heme biosynthesis by limiting glycine availability has led to its development for the treatment of erythropoietic protoporphyria (EPP).[2] The selectivity and specificity of a drug candidate like Bitopertin are critical for its therapeutic efficacy and safety profile, minimizing off-target effects.
Comparative Selectivity Profile of GlyT1 Inhibitors
The following table summarizes the in vitro potency and selectivity of Bitopertin (S-enantiomer) in comparison to its R-enantiomer and other known GlyT1 inhibitors.
Table 1: In Vitro Potency and Selectivity of GlyT1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. GlyT2 | Off-Target Profile |
| Bitopertin (S-enantiomer) | human GlyT1 | 30 [1] | >1000-fold (IC50 > 30,000 nM) [3] | Excellent; <41% inhibition at 10 µM against a panel of 86 targets [3] |
| Bitopertin (R-enantiomer) | human GlyT1 | Less potent than S-enantiomer[1] | Data not available | Data not available |
| SSR504734 | human GlyT1 | 18[4] | High | Selective and reversible[4] |
Experimental Protocols
Radioligand Binding Assay for GlyT1 Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the GlyT1 transporter.
Objective: To measure the displacement of a radiolabeled ligand from GlyT1 by a non-labeled test compound (e.g., Bitopertin).
Materials:
-
HEK293 or CHO cells stably expressing human GlyT1.
-
Cell membrane preparation from these cells.
-
Radioligand: [³H]-labeled high-affinity GlyT1 inhibitor (e.g., [³H]ORG24598).
-
Test compounds: Bitopertin (R and S enantiomers), other GlyT1 inhibitors.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells expressing human GlyT1 to confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[5]
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate for each concentration of the test compound:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
Radioligand at a concentration near its Kd value.
-
Varying concentrations of the unlabeled test compound.
-
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of a known GlyT1 inhibitor (e.g., 10 µM unlabeled ORG24598).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
[³H]Glycine Uptake Assay in CHO Cells
This functional assay measures the ability of a compound to inhibit the uptake of glycine into cells expressing GlyT1.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting GlyT1-mediated glycine transport.
Materials:
-
CHO cells stably expressing human GlyT1.
-
Cell culture medium and plates (e.g., 24- or 96-well).
-
[³H]Glycine.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
Test compounds: Bitopertin (R and S enantiomers), other GlyT1 inhibitors.
-
Lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture:
-
Seed the CHO-hGlyT1 cells in multi-well plates and grow them to near confluency.[7]
-
-
Uptake Assay:
-
Wash the cells with pre-warmed assay buffer to remove the culture medium.
-
Pre-incubate the cells with varying concentrations of the test compound in assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding [³H]glycine (at a concentration near the Km for GlyT1) to each well.
-
Incubate for a short, linear uptake period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.[7]
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]glycine taken up at each concentration of the test compound.
-
Plot the percentage of inhibition of glycine uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of GlyT1 Inhibition
The following diagram illustrates the mechanism of action of Bitopertin at a glutamatergic synapse. By blocking GlyT1 on astrocytes, Bitopertin increases the concentration of glycine in the synaptic cleft. This elevated glycine level enhances the activation of NMDA receptors on the postsynaptic neuron, which requires both glutamate and a co-agonist (glycine or D-serine) for full activation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. discmedicine.com [discmedicine.com]
- 3. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 4. GlyT-1 Inhibitors: From Hits to Clinical Candidates | Semantic Scholar [semanticscholar.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 7. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for Bitopertin (R-enantiomer) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential negative control experiments to ensure the specificity and validity of research findings on the R-enantiomer of Bitopertin, a selective Glycine Transporter 1 (GlyT1) inhibitor. By employing appropriate negative controls, researchers can confidently attribute the observed effects of Bitopertin (R-enantiomer) to its intended mechanism of action—the inhibition of GlyT1.
Introduction to Bitopertin and the Importance of Negative Controls
Bitopertin is a selective inhibitor of Glycine Transporter 1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, Bitopertin increases extracellular glycine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function.[1][2] The R-enantiomer of Bitopertin has been specifically investigated for its potential therapeutic effects in schizophrenia, particularly for the negative symptoms.[3]
Negative control experiments are fundamental to rigorous scientific inquiry. They are designed to demonstrate that the observed experimental outcomes are due to the specific intervention (in this case, Bitopertin's effect on GlyT1) and not to off-target effects, experimental artifacts, or other confounding variables. For Bitopertin (R-enantiomer) studies, a well-designed set of negative controls is crucial for validating its mechanism of action and interpreting experimental results accurately.
Key Negative Control Strategies for Bitopertin (R-enantiomer) Research
This guide outlines three primary types of negative controls for Bitopertin (R-enantiomer) studies:
-
The S-enantiomer of Bitopertin: While initially conceived as a potential inactive control, evidence suggests the S-enantiomer of a closely related analogue is a potent GlyT1 inhibitor.[4][5] Therefore, it serves as a crucial comparator to dissect enantiomer-specific effects beyond GlyT1 inhibition, if any, and to confirm that the observed effects are related to GlyT1 inhibition.
-
Structurally Similar Inactive Analogue: A hypothetical inactive analogue, designed with a minor chemical modification that abolishes its affinity for GlyT1, serves as a stringent control for non-specific chemical effects.
-
Genetic Knockout of GlyT1: Utilizing cells or animal models where the GlyT1 gene is knocked out provides the most definitive genetic negative control, allowing researchers to observe the effects of Bitopertin in the complete absence of its target.
The following sections provide a comparative analysis of these controls across key experimental platforms, complete with detailed protocols and expected outcomes.
Comparison of Negative Controls in Preclinical Assays
The following tables summarize the expected outcomes when using the S-enantiomer, an inactive analogue, and a GlyT1 knockout model as negative controls in three common preclinical assays for studying Bitopertin.
In Vitro Glycine Uptake Assay
This assay directly measures the inhibition of GlyT1 function in a controlled cellular environment.
Table 1: Expected Outcomes in a [³H]Glycine Uptake Assay
| Compound/Model | Expected IC50 (GlyT1 Inhibition) | Rationale for Outcome |
| Bitopertin (R-enantiomer) | ~25 nM[6][7] | The R-enantiomer is a known potent inhibitor of GlyT1. |
| Bitopertin (S-enantiomer) | Potentially ≤ 30 nM (based on analogue data)[4][5] | Serves as a potent comparator to confirm that the assay is measuring GlyT1 inhibition effectively. |
| Inactive Analogue | > 10,000 nM | A key chemical modification should abolish binding to GlyT1, resulting in no inhibition of glycine uptake. |
| GlyT1 Knockout Cells | No specific [³H]glycine uptake | The absence of the GlyT1 protein eliminates the target for glycine transport. |
Electrophysiology: NMDA Receptor-Mediated Currents
This experiment assesses the downstream functional consequences of GlyT1 inhibition on NMDA receptor activity in neurons.
Table 2: Expected Outcomes in Patch-Clamp Electrophysiology
| Compound/Model | Effect on NMDA Receptor-Mediated Currents | Rationale for Outcome |
| Bitopertin (R-enantiomer) | Potentiation | Increased synaptic glycine from GlyT1 inhibition enhances NMDA receptor co-agonist site occupancy, leading to larger currents. |
| Bitopertin (S-enantiomer) | Potentiation | Similar to the R-enantiomer, its potent GlyT1 inhibition should lead to enhanced NMDA receptor function. |
| Inactive Analogue | No effect | Lack of GlyT1 inhibition means no increase in synaptic glycine and therefore no change in NMDA receptor currents. |
| GlyT1 Knockout Neurons | No effect of Bitopertin | In the absence of GlyT1, Bitopertin cannot modulate glycine levels to affect NMDA receptor currents. |
In Vivo Animal Models of Schizophrenia
Behavioral assays in animal models are used to evaluate the potential therapeutic efficacy of Bitopertin for schizophrenia-like symptoms.
Table 3: Expected Outcomes in a Prepulse Inhibition (PPI) Assay
| Compound/Model | Effect on PCP-Induced PPI Deficit | Rationale for Outcome |
| Bitopertin (R-enantiomer) | Reversal of deficit | By enhancing NMDA receptor function, the R-enantiomer is expected to ameliorate the sensory gating deficits induced by the NMDA receptor antagonist PCP. |
| Bitopertin (S-enantiomer) | Reversal of deficit | As a potent GlyT1 inhibitor, the S-enantiomer should also reverse the PCP-induced PPI deficit. |
| Inactive Analogue | No effect | Without GlyT1 inhibition, the analogue should not be able to counteract the effects of PCP on the NMDA receptor system. |
| GlyT1 Knockout Mice | No effect of Bitopertin | The behavioral effects of Bitopertin are contingent on its interaction with GlyT1; therefore, no effect is expected in its absence. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[³H]Glycine Uptake Assay Protocol
Objective: To measure the inhibitory activity of Bitopertin and its controls on GlyT1-mediated glycine uptake.
Materials:
-
HEK293 cells stably expressing human GlyT1
-
GlyT1 knockout HEK293 cells (as a negative control cell line)
-
[³H]Glycine
-
Bitopertin (R-enantiomer), Bitopertin (S-enantiomer), Inactive Analogue
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Plate the GlyT1-expressing HEK293 cells and GlyT1 knockout cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Bitopertin R- and S-enantiomers, inactive analogue) in assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Add the compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Radiolabeling: Add [³H]Glycine to each well at a final concentration near its Km for GlyT1 and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Assay Termination: Rapidly wash the cells with ice-cold assay buffer to remove unincorporated [³H]Glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Whole-Cell Patch-Clamp Electrophysiology Protocol
Objective: To measure the effect of Bitopertin and its controls on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
Primary neuronal cultures or acute brain slices from wild-type and GlyT1 knockout mice.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes filled with internal solution.
-
Pharmacological agents: NMDA, AMPA/kainate receptor antagonists (e.g., CNQX), GABA-A receptor antagonist (e.g., picrotoxin).
-
Bitopertin (R-enantiomer), Bitopertin (S-enantiomer), Inactive Analogue.
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures.
-
Recording Setup: Obtain whole-cell patch-clamp recordings from pyramidal neurons.
-
Isolation of NMDA EPSCs: Perfuse the cells with aCSF containing AMPA/kainate and GABA-A receptor antagonists to isolate NMDA receptor-mediated currents.
-
Baseline Recording: Record baseline NMDA EPSCs evoked by electrical stimulation.
-
Compound Application: Bath-apply Bitopertin (R- or S-enantiomer) or the inactive analogue at a defined concentration.
-
Post-Compound Recording: Record NMDA EPSCs in the presence of the compound.
-
Data Analysis: Measure the amplitude and kinetics of the NMDA EPSCs before and after compound application to determine the degree of potentiation.
Prepulse Inhibition (PPI) Behavioral Assay Protocol
Objective: To assess the ability of Bitopertin and its controls to reverse sensory gating deficits in a mouse model of schizophrenia.
Materials:
-
Wild-type and GlyT1 knockout mice.
-
Startle response measurement system.
-
Phencyclidine (PCP) or other NMDA receptor antagonist.
-
Bitopertin (R-enantiomer), Bitopertin (S-enantiomer), Inactive Analogue.
Procedure:
-
Acclimation: Acclimate the mice to the startle chambers.
-
Drug Administration: Administer the test compounds (Bitopertin R- or S-enantiomer, inactive analogue, or vehicle) via the appropriate route (e.g., intraperitoneal injection).
-
Induction of PPI Deficit: After a pre-treatment period, administer PCP to induce a deficit in PPI.
-
PPI Testing: Place the mice in the startle chambers and present a series of acoustic stimuli: a background noise, a startling pulse alone, and a prepulse stimulus followed by the startling pulse.
-
Data Recording: Record the startle response (amplitude of the whole-body flinch) for each trial.
-
Data Analysis: Calculate the percentage of PPI for each animal and compare the results across the different treatment groups.
Visualizing the Mechanism and Experimental Logic
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and the logical flow of the negative control experiments.
GlyT1 Inhibition and NMDA Receptor Modulation
Caption: Mechanism of Bitopertin action on the NMDA receptor.
Experimental Workflow for Negative Controls
Caption: Logical workflow of negative control experiments.
Conclusion
The judicious use of negative controls is indispensable for the robust and credible investigation of Bitopertin (R-enantiomer). This guide provides a framework for designing and interpreting negative control experiments, emphasizing the use of the S-enantiomer as a potent comparator, a structurally similar inactive analogue, and GlyT1 knockout models. By integrating these controls into their research, scientists can build a more complete and accurate understanding of Bitopertin's mechanism of action and its potential as a therapeutic agent.
References
- 1. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 2. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-pulse Inhibition [augusta.edu]
- 4. discmedicine.com [discmedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural determinants required for the bioactivities of prokineticins and identification of prokineticin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural determinants in phycotoxins and AChBP conferring high affinity binding and nicotinic AChR antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bitopertin (R enantiomer)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bitopertin (R enantiomer). The following procedures are designed to ensure the safe handling, use, and disposal of this potent, biologically active compound in a laboratory setting.
Hazard Assessment
Bitopertin is a selective glycine reuptake inhibitor that modulates neurotransmission.[1] While a Safety Data Sheet (SDS) from one supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat any potent, neuroactive, and investigational compound with a high degree of caution to minimize the risk of unforeseen biological effects from occupational exposure.
The principle of "As Low As Reasonably Practicable" (ALARP) should be applied at all times to minimize exposure.
Summary of Hazard Information (from available SDS)
| Hazard Classification | Rating/Statement | Notes |
| GHS Classification | Not classified | Based on available data from the supplier. |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Indicates minimal immediate physical/health hazards. |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | Consistent with NFPA ratings. |
| First Aid (Skin) | Generally the product does not irritate the skin. | Rinse with water. |
| First Aid (Eyes) | Rinse opened eye for several minutes under running water. | Seek medical advice if symptoms persist. |
| First Aid (Inhalation) | Supply fresh air; consult doctor in case of complaints. | Unlikely route of exposure if handled correctly. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to create a barrier between the researcher and the chemical, preventing exposure through skin contact, inhalation, or splashing.[2][3] The level of PPE required depends on the specific task and the physical form of the compound being handled.
Task-Specific PPE Requirements
| Task | Minimum PPE Requirement |
| Receiving/Unpacking | Safety glasses, Lab coat, Disposable nitrile gloves |
| Handling/Weighing Solid | Safety goggles, Lab coat, Double-gloving (two pairs of nitrile gloves), N95 respirator |
| Preparing Solutions | Safety goggles or face shield worn over safety glasses, Lab coat, Disposable nitrile gloves |
| General Lab Use (Dilute Solutions) | Safety glasses with side shields, Lab coat, Disposable nitrile gloves |
| Spill Cleanup | Safety goggles, Lab coat or gown, Double-gloving, N95 respirator (for solids) |
| Waste Disposal | Safety goggles, Lab coat, Disposable nitrile gloves |
Note: Always wear long pants and closed-toe shoes in the laboratory.[4] Lab coats should be buttoned completely.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Bitopertin minimizes the risk of exposure and contamination.
Experimental Protocol: Weighing and Solubilizing Bitopertin
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood or a ventilated balance enclosure for weighing solids.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) and PPE before starting.
-
Ensure a chemical waste container is accessible in the work area.
-
-
Weighing the Solid Compound:
-
Don the appropriate PPE for handling solids (safety goggles, lab coat, double gloves, N95 respirator).
-
Carefully transfer the desired amount of Bitopertin powder from the stock container to weigh paper or a tared vial using a clean spatula.
-
Avoid generating dust. If any powder is spilled, clean it immediately following the spill response protocol.
-
Securely close the primary stock container and return it to its designated storage location.
-
-
Solubilization:
-
Add the appropriate solvent to the vial containing the weighed Bitopertin.
-
Cap the vial securely.
-
Mix the contents by vortexing or gentle agitation until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Procedure:
-
Dispose of all contaminated disposable items (gloves, weigh paper, pipette tips) in the designated solid chemical waste container.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Remove PPE in the correct order (outer gloves, gown, inner gloves, face/eye protection, respirator) to avoid self-contamination and wash hands thoroughly.
-
Disposal Plan
All chemical waste must be disposed of in accordance with institutional guidelines and local environmental regulations.[5][6] Never dispose of chemical waste down the sanitary sewer unless explicitly permitted by your institution for specific neutralized, non-hazardous materials.[7][8]
Waste Segregation and Disposal Protocol
-
Identify and Classify Waste: Determine if the waste is solid, liquid, or a sharp.[6]
-
Segregate Waste Streams:
-
Solid Chemical Waste: Place all contaminated disposable items (e.g., gloves, wipes, weigh paper, contaminated PPE) into a designated, clearly labeled, and sealed container.
-
Liquid Chemical Waste: Collect all unused or waste solutions of Bitopertin in a compatible, sealed, and clearly labeled waste container. Do not mix incompatible waste streams.[9]
-
Sharps Waste: Dispose of any contaminated needles or glass slides in a designated puncture-resistant sharps container.[6]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[9]
-
Storage and Disposal: Store waste containers in a designated, secure satellite accumulation area. Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department.
Mandatory Visualizations
The following diagrams illustrate the key workflows for safely handling Bitopertin.
Caption: A workflow for the safe handling of Bitopertin from receipt to disposal.
Caption: A decision guide for selecting appropriate PPE when handling Bitopertin.
References
- 1. Bitopertin R enantiomer | 845614-12-2 | VIB61412 [biosynth.com]
- 2. gerpac.eu [gerpac.eu]
- 3. Personal Protective Equipment for Use in Handling Hazardous Drugs [stacks.cdc.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sweet.ua.pt [sweet.ua.pt]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
